1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-6-10(12)8-11(7-9)16(14,15)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCLECTVGVBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674361 | |
| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-96-3 | |
| Record name | 1-[(3-Bromo-5-methylphenyl)sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
An In-depth Technical Guide to the Synthesis of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a molecule of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug design, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The sulfonyl group can form critical hydrogen bonding interactions with biological targets, while the overall structure provides a rigid scaffold for further chemical elaboration.[3] This document details a validated two-step synthetic strategy, beginning with the preparation of the key intermediate, 3-bromo-5-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical process parameters that ensure high yield and purity.
Strategic Overview of the Synthesis
The is most logically approached via a two-stage process. This strategy hinges on the formation of a highly reactive sulfonyl chloride intermediate, which is subsequently coupled with the desired amine.
-
Stage 1: Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride. This initial step involves the formation of the key electrophilic intermediate from a suitable aromatic precursor.
-
Stage 2: Nucleophilic Substitution. The final sulfonamide bond is formed through the reaction of the sulfonyl chloride with the secondary amine, pyrrolidine.[4] This is a classic and highly reliable transformation in organic synthesis.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Synthesis of the Key Intermediate: 3-Bromo-5-methylbenzenesulfonyl Chloride
The cornerstone of this synthesis is the preparation of 3-bromo-5-methylbenzenesulfonyl chloride (CAS: 885520-33-2).[5] This intermediate is a potent electrophile, primed for reaction with nucleophiles like pyrrolidine. While direct chlorosulfonation of 1-bromo-3-methylbenzene is a possible route, a more controlled and frequently utilized industrial method begins with the corresponding aniline, 3-bromo-5-methylaniline. This pathway proceeds via a Sandmeyer-type reaction, which offers high regiochemical fidelity.
Reaction Mechanism: Diazotization and Sulfonyl Chlorination
The process begins with the diazotization of the primary aromatic amine. The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then subjected to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group, yielding the desired sulfonyl chloride.
Experimental Protocol: Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride
This protocol is adapted from standard procedures for the synthesis of aryl sulfonyl chlorides from anilines.[4]
Materials and Reagents:
-
3-Bromo-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-bromo-5-methylaniline (1.0 eq) to a mixture of concentrated HCl and water. Cool the resulting slurry to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonyl Chlorination: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 5-10°C.
-
Add the cold diazonium salt solution from Step 2 to the SO₂/CuCl solution portion-wise, maintaining vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours until gas evolution ceases.
-
Work-up: Pour the reaction mixture into a large beaker containing crushed ice and water. The sulfonyl chloride will precipitate as a solid or an oil.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methylbenzenesulfonyl chloride. Purification can be achieved via vacuum distillation or recrystallization.
Trustworthiness through Validation: The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The completion of the second step is indicated by the cessation of nitrogen gas evolution.
Stage 2: Synthesis of this compound
This stage involves the formation of the stable sulfonamide bond via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step mechanism: nucleophilic attack followed by elimination. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.[4] Pyrrolidine itself can act as the base if used in excess, or an auxiliary non-nucleophilic base like triethylamine can be added.
Caption: Mechanism for sulfonamide bond formation.
Experimental Protocol: Sulfonamide Formation
Materials and Reagents:
-
3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (2.2 eq) or Pyrrolidine (1.1 eq) and Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (and triethylamine, if used) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve the 3-bromo-5-methylbenzenesulfonyl chloride in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.
Expertise in Practice: The choice of using excess pyrrolidine versus an auxiliary base like triethylamine depends on cost and ease of removal. Triethylamine and its hydrochloride salt are often easier to remove during aqueous work-up than excess pyrrolidine. The dropwise addition at 0°C is critical to control the exothermic nature of the reaction and prevent side product formation.
Compound Data and Characterization
Quantitative data for the key intermediate and the final product are summarized below.
| Property | 3-bromo-5-methylbenzenesulfonyl chloride | This compound |
| CAS Number | 885520-33-2[5][6] | 1020252-96-3[7] |
| Molecular Formula | C₇H₆BrClO₂S[5] | C₁₁H₁₄BrNO₂S |
| Molecular Weight | 269.54 g/mol [5][8] | 304.20 g/mol |
| Appearance | Faint orange to light brown crystalline solid[5][8] | Off-white to white solid (predicted) |
Structural Confirmation: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the three aromatic protons in the meta- and para-positions, a singlet for the methyl group protons, and multiplets for the eight protons of the pyrrolidine ring.
-
¹³C NMR: Will show distinct signals for the aromatic carbons (including two attached to bromine and the sulfonyl group), the methyl carbon, and the two sets of carbons in the pyrrolidine ring.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one bromine atom.
Conclusion
The is reliably achieved through a well-established two-step sequence involving the formation of a sulfonyl chloride intermediate followed by nucleophilic substitution with pyrrolidine. The protocols described herein are based on fundamental and proven organic chemistry principles, offering a clear and reproducible pathway for obtaining this valuable chemical scaffold. By carefully controlling reaction conditions and validating each step, researchers can confidently produce high-purity material suitable for applications in drug discovery and advanced materials research.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]
- 6. 3-Bromo-5-methylbenzenesulfonyl chloride | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 3-Bromo-5-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and synthetic utility of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine. This compound is a valuable substituted arylsulfonamide that serves as a versatile building block in medicinal chemistry and materials science. Its defining features—a reactive aryl bromide "handle" for cross-coupling reactions and a stable sulfonamide-pyrrolidine moiety—make it a strategic intermediate for constructing complex molecular architectures. This document details a robust synthetic protocol, thorough characterization data, and explores its potential in palladium-catalyzed transformations, offering researchers a practical and in-depth resource for its application in drug discovery and development.
Introduction
The pyrrolidine ring is a foundational saturated heterocycle present in a vast number of natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, three-dimensional structure is highly advantageous for creating drug candidates with optimized pharmacokinetic profiles.[4] When incorporated into a sulfonamide linkage, the resulting N-sulfonylpyrrolidine scaffold offers a chemically robust and synthetically versatile core.
This compound emerges as a particularly strategic building block. It combines the stable pyrrolidine sulfonamide moiety with a synthetically valuable 3-bromo-5-methylphenyl group. The bromine atom serves as a key functional "handle" for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.[5][6][7] This guide serves as a technical resource for researchers, providing detailed information on its properties, a validated synthetic methodology, and a discussion of its reactivity and potential applications.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1020252-96-3 | |
| Molecular Formula | C₁₁H₁₄BrNO₂S | |
| Molecular Weight | 304.2 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | Inferred |
| Storage | Store at -20°C for long-term stability |
Spectroscopic Profile (Predicted)
While specific spectra for this exact compound are not publicly available, a predicted spectroscopic profile can be derived from its structure, which is critical for its characterization.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Signals expected between δ 7.5-7.9 ppm. Three distinct signals: two singlets (or finely coupled doublets, J < 2 Hz) for the protons ortho to the sulfonyl group, and one singlet for the proton between the bromine and methyl groups.
-
Pyrrolidine Protons (α to N): A triplet expected around δ 3.2-3.4 ppm.
-
Pyrrolidine Protons (β to N): A multiplet expected around δ 1.8-2.0 ppm.
-
Methyl Protons: A singlet expected around δ 2.4 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals expected in the δ 120-145 ppm range. The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm, while the carbon attached to the sulfonyl group (C-S) would be further downfield.
-
Pyrrolidine Carbons (α to N): Signal expected around δ 48-50 ppm.
-
Pyrrolidine Carbons (β to N): Signal expected around δ 25-27 ppm.
-
Methyl Carbon: Signal expected around δ 21 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 304.0 and 306.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
[M+Na]⁺: Expected at m/z 326.0 and 328.0 (1:1 ratio).
-
Synthesis and Purification Protocol
The synthesis of N-arylsulfonamides is a well-established transformation in organic chemistry.[8][9] The most direct and reliable method for preparing this compound is the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with pyrrolidine.
Experimental Workflow: Synthesis
This protocol describes a standard laboratory-scale synthesis.
dot
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation: To a solution of 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the flask to 0°C in an ice bath.
-
Rationale: The reaction is performed in a non-protic solvent (DCM) to prevent unwanted side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation. Cooling to 0°C helps to control the initial exotherm of the reaction.
-
-
Reaction: Add pyrrolidine (1.1 eq) dropwise to the cooled solution over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Rationale: Pyrrolidine is a nucleophilic secondary amine that attacks the electrophilic sulfur atom of the sulfonyl chloride.[1] A slight excess ensures complete consumption of the sulfonyl chloride. Monitoring by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes) can confirm the disappearance of the starting material.
-
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The HCl wash removes excess triethylamine and any remaining pyrrolidine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water before drying with Na₂SO₄.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.[10]
The general reactivity of aryl halides in these reactions follows the order I > Br > Cl, making aryl bromides a good balance of reactivity and stability.[7]
Key Cross-Coupling Applications
dot
Caption: Potential cross-coupling reactions of the title compound.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides access to a wide range of biaryl sulfonamides. These structures are prevalent in medicinal chemistry. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).[5][11]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of diaryl amine derivatives. This reaction is a powerful method for constructing C-N bonds and is essential for creating compounds targeting a variety of biological receptors.
-
Heck Reaction: Reaction with alkenes, such as styrenes or acrylates, yields substituted styrenyl sulfonamides. This transformation is valuable for extending the carbon framework and introducing unsaturation.
-
Sonogashira Coupling: Coupling with terminal alkynes, using a dual palladium/copper catalyst system, produces alkynylarene sulfonamides. These products can serve as intermediates for further transformations or as final targets themselves.
Applications in Drug Discovery
The N-sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry. The sulfonamide group can act as a hydrogen bond acceptor and the pyrrolidine ring provides a 3D vector for substituents, which can be used to optimize binding interactions with biological targets. The ability to diversify the aryl portion of this compound via cross-coupling makes it an ideal starting point for generating libraries of compounds for high-throughput screening.
While specific biological activities for this exact compound are not documented, related N-arylsulfonyl structures have been investigated as inhibitors of serine proteinases and for other therapeutic applications.[8] Its utility lies in its role as a versatile intermediate for building more complex, biologically active molecules.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.
-
Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a high-value chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a reactive aryl bromide, provides a robust platform for generating diverse molecular libraries. The cross-coupling methodologies discussed herein enable facile access to complex sulfonamides, making this compound a critical tool for researchers and professionals engaged in the design and development of novel chemical entities.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis of 3-bromo-5-methylphenylsulfonyl Chloride
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the synthesis of 3-bromo-5-methylphenylsulfonyl chloride, an important intermediate in medicinal chemistry and drug development. The guide is designed to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and experimental nuances, ensuring a successful and reproducible synthesis.
Strategic Importance of 3-bromo-5-methylphenylsulfonyl Chloride in Drug Discovery
3-bromo-5-methylphenylsulfonyl chloride is a key building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of the highly reactive sulfonyl chloride functional group, which allows for the facile introduction of the 3-bromo-5-methylphenylsulfonyl moiety into various molecular scaffolds. This is particularly advantageous in the design of novel therapeutics, where the sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a common and often critical structural feature. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the compound's lipophilicity and metabolic stability.
The Synthetic Blueprint: A Two-Step Conversion from 3-bromo-5-methylaniline
The most prevalent and efficient synthetic route to 3-bromo-5-methylphenylsulfonyl chloride commences with the commercially available 3-bromo-5-methylaniline. The synthesis is a two-step process that involves:
-
Diazotization: The conversion of the primary aromatic amine of 3-bromo-5-methylaniline into a diazonium salt.
-
Sulfonylation: A Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group.
This synthetic strategy is favored due to its reliability, scalability, and the use of readily accessible and cost-effective reagents.
Part I: The Diazotization Reaction
The initial step is the diazotization of 3-bromo-5-methylaniline. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. The reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Therefore, strict temperature control, maintaining the reaction between 0 and 5 °C, is paramount for a successful outcome.
Causality Behind Experimental Choices: The use of a strong acid is necessary to protonate the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (N≡O⁺). The low temperature is crucial to prevent the premature decomposition of the diazonium salt to the corresponding phenol and nitrogen gas.
Caption: Workflow for the diazotization of 3-bromo-5-methylaniline.
Part II: The Sandmeyer-type Sulfonylation
The second step involves the reaction of the freshly prepared diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst, typically copper(I) chloride. This reaction is a modification of the classic Sandmeyer reaction.
Causality Behind Experimental Choices: The copper(I) catalyst is essential for the single-electron transfer to the diazonium salt, which initiates the radical mechanism. Sulfur dioxide serves as the source of the sulfonyl group. The reaction is typically carried out in a solvent like acetic acid, which helps to maintain a homogeneous reaction mixture.
Caption: Overall synthetic workflow for 3-bromo-5-methylphenylsulfonyl chloride.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the stability of intermediates and the purity of the final product.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-bromo-5-methylaniline | 186.05 | 18.6 g | 0.10 |
| Concentrated HCl (37%) | 36.46 | 40 mL | ~0.48 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Sulfur Dioxide (SO₂) | 64.07 | ~20 g | ~0.31 |
| Copper(I) Chloride (CuCl) | 98.99 | 2.0 g | 0.02 |
| Acetic Acid (Glacial) | 60.05 | 100 mL | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 15 g | - |
| Ice | - | As needed | - |
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-bromo-5-methylaniline (18.6 g, 0.10 mol) with concentrated hydrochloric acid (40 mL).
-
Add 100 mL of water and stir until a clear solution of the amine hydrochloride is formed.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution over a period of 30-45 minutes, ensuring the temperature is maintained below 5 °C.
-
Upon completion of the addition, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution of 3-bromo-5-methylbenzenediazonium chloride is used immediately in the next step.
Part B: Sulfonylation Reaction
-
In a 1 L three-necked flask, prepare a suspension of copper(I) chloride (2.0 g, 0.02 mol) in glacial acetic acid (100 mL).
-
Cool the suspension in an ice bath to approximately 10 °C.
-
Bubble sulfur dioxide gas through the stirred suspension for about 45-60 minutes, or until the mixture is saturated (an increase in weight of approximately 20 g).
-
Slowly add the cold diazonium salt solution from Part A to the sulfur dioxide-saturated suspension over a period of 60-90 minutes. Maintain the reaction temperature between 10-15 °C. A steady evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Product Isolation and Purification
-
Pour the reaction mixture into 500 mL of ice-water.
-
The product will separate as an oil or a solid. Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash successively with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-5-methylphenylsulfonyl chloride. The product is often obtained as a low-melting solid or a pale yellow oil.
Analytical Characterization
The identity and purity of the synthesized product should be confirmed by standard analytical methods:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the methyl group.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
IR Spectroscopy: To identify the characteristic strong stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Considerations
-
3-bromo-5-methylaniline: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Hydrochloric Acid: Is highly corrosive. Always handle in a fume hood.
-
Sodium Nitrite: Is an oxidizing agent and is toxic.
-
Sulfur Dioxide: Is a toxic and corrosive gas. The sulfonylation step must be performed in a well-ventilated fume hood.
-
Dichloromethane: Is a volatile organic solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
3-bromo-5-methylphenylsulfonyl chloride: Is corrosive and moisture-sensitive. Handle with care and store in a desiccator.
spectroscopic data of substituted phenylsulfonyl pyrrolidines
An In-depth Technical Guide to the Spectroscopic Data of Substituted Phenylsulfonyl Pyrrolidines
Introduction
Substituted phenylsulfonyl pyrrolidines represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. Their scaffold is a privileged pharmacophore, appearing in molecules designed as potent antagonists for G-protein coupled receptors (GPCRs), such as thromboxane A2 (TXA2) receptor antagonists, and as potential anticonvulsant or hypoglycemic agents.[1] The precise characterization and structural elucidation of these molecules are paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
This guide offers a comprehensive overview of the key spectroscopic methods used to characterize substituted phenylsulfonyl pyrrolidines, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. It is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For substituted phenylsulfonyl pyrrolidines, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
Expertise & Experience: Interpreting the Spectra
The formation of the sulfonamide bond between the phenylsulfonyl moiety and the pyrrolidine nitrogen is the key synthetic step. This is unequivocally confirmed in the ¹H NMR spectrum by the disappearance of the N-H proton signal of the parent pyrrolidine, which typically appears as a broad singlet.[2]
-
¹H NMR Spectroscopy :
-
Phenyl Protons : The protons on the substituted phenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern (ortho, meta, para) dictates the splitting pattern and chemical shifts. For instance, a para-substituted ring often gives rise to two distinct doublets. Protons ortho to the electron-withdrawing sulfonyl group are deshielded and resonate at a higher chemical shift (further downfield).[2]
-
Pyrrolidine Protons : The protons of the pyrrolidine ring are aliphatic and resonate upfield (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded due to the inductive effect of the nitrogen and the sulfonyl group, appearing further downfield than the β-protons.[3]
-
-
¹³C NMR Spectroscopy :
-
Phenyl Carbons : The aromatic carbons resonate in the δ 120-150 ppm region. The carbon atom directly attached to the sulfonyl group (ipso-carbon) is often difficult to observe due to quaternization and coupling to sulfur, but its chemical shift is highly dependent on the substituent.
-
Pyrrolidine Carbons : The aliphatic carbons of the pyrrolidine ring appear in the upfield region of the spectrum (typically δ 20-60 ppm). Similar to the proton spectra, the carbons alpha to the nitrogen are shifted downfield.[3]
-
Data Presentation: Typical NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl Protons (ortho to SO₂) | 7.8 - 8.4 | 125 - 130 |
| Phenyl Protons (meta/para) | 7.2 - 7.8 | 128 - 145 |
| Pyrrolidine Protons (α to N) | 3.2 - 3.8 | 45 - 60 |
| Pyrrolidine Protons (β to N) | 1.8 - 2.2 | 20 - 35 |
Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified substituted phenylsulfonyl pyrrolidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[4]
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.[5]
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning specific proton and carbon signals and confirming connectivity.[5][6]
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, typically generating the protonated molecular ion [M+H]⁺.
Expertise & Experience: Deciphering Fragmentation Pathways
The fragmentation of substituted phenylsulfonyl pyrrolidines under collision-induced dissociation (CID) reveals characteristic pathways:
-
Loss of SO₂ : A notable fragmentation pathway for many arylsulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). This occurs via an intramolecular rearrangement where the pyrrolidine nitrogen attacks the ipso-carbon of the phenyl ring, displacing the SO₂ group.[7] The propensity for this fragmentation can be influenced by substituents on the phenyl ring; electron-withdrawing groups can promote this SO₂ extrusion.[7]
-
Pyrrolidine Ring Cleavage : The pyrrolidine ring itself can undergo fragmentation. A common pathway involves the loss of the neutral pyrrolidine molecule from the protonated precursor.[8] Further fragmentation can lead to the loss of ethylene or cyclopropane from the pyrrolidine ring structure.[9]
-
Immonium Ion Formation : Cleavage of the Cα-Cβ bond of the alkyl chain (if present) attached to the pyrrolidine or phenyl ring can lead to the formation of stable immonium ions, which are often observed as base peaks in the mass spectrum.[10]
Mandatory Visualization: MS Fragmentation
Caption: Common MS fragmentation pathways.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS : Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ and confirm the molecular weight.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
-
Data Analysis : Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions, and propose fragmentation pathways consistent with the expected structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Key Vibrational Bands
For substituted phenylsulfonyl pyrrolidines, the IR spectrum is dominated by absorptions from the sulfonyl and aromatic groups.
-
Sulfonyl Group (SO₂) : This group gives rise to two very strong and characteristic stretching vibrations:
-
Asymmetric S=O stretch: ~1350-1300 cm⁻¹
-
Symmetric S=O stretch: ~1165-1120 cm⁻¹
-
-
Sulfonamide S-N Bond : The S-N stretching vibration is a strong indicator of sulfonamide formation and typically appears in the 900-850 cm⁻¹ region.[2]
-
Aromatic Ring : C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.
-
Pyrrolidine Ring : Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1165 - 1120 | Strong |
| Sulfonamide (S-N) | Stretch | 900 - 850 | Medium-Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Thin Film : If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Background Spectrum : Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Sample Spectrum : Place the sample in the spectrometer and collect the sample spectrum.[4]
-
Data Analysis : The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The primary chromophore in a substituted phenylsulfonyl pyrrolidine is the substituted benzene ring.
Expertise & Experience: Structure-Absorption Relationships
The absorption of UV radiation excites electrons from bonding (π) to anti-bonding (π*) molecular orbitals.
-
Benzene Ring Transitions : Unsubstituted benzene shows a strong absorption (E-band) around 204 nm and a weaker, fine-structured absorption (B-band) around 255 nm.[11]
-
Effect of the Sulfonyl Group : The phenylsulfonyl group acts as a chromophore. The interaction of the sulfonyl group with the phenyl ring's π-system can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima (λ_max) compared to unsubstituted benzene.[12]
-
Effect of Substituents : The position and intensity of the absorption bands are highly sensitive to other substituents on the phenyl ring.[11]
-
Auxochromes : Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) can cause a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect).
-
Extended Conjugation : If the substituent extends the conjugated system (e.g., a styryl group), the λ_max will shift to a much longer wavelength, potentially into the visible region.[13]
-
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.2 and 1.0 AU.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[4]
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Integrated Spectroscopic Analysis: The Path to Structure Elucidation
No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-validating and coherent structural picture.
Mandatory Visualization: Integrated Analysis Workflow
Caption: Workflow for structure elucidation.
This workflow demonstrates a logical progression. MS and FTIR provide the initial, broad strokes: the molecular formula and the key functional groups. This information is then used to guide the detailed analysis of 1D and 2D NMR spectra, which piece together the molecular skeleton and establish the precise connectivity. Finally, UV-Vis spectroscopy can be used to confirm the nature of the conjugated system, ensuring all pieces of data converge on a single, validated chemical structure.
Conclusion
The characterization of substituted phenylsulfonyl pyrrolidines is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR provides the definitive structural map, MS confirms the molecular weight and reveals fragmentation patterns, FTIR identifies crucial functional groups like the sulfonamide linkage, and UV-Vis probes the electronic nature of the aromatic system. By following rigorous experimental protocols and integrating the data in a logical workflow, researchers can confidently elucidate and validate the structures of these important pharmaceutical building blocks.
References
- 1. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ripublication.com [ripublication.com]
- 5. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(3-Bromo-5-methylphenylsulfonyl)pyrrolidine (CAS Number: 1020252-96-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed characterization. The guide covers plausible synthetic routes, predicted physicochemical properties, expected spectroscopic signatures, and potential biological activities, providing a valuable resource for researchers investigating this and related chemical entities.
Introduction
This compound (CAS: 1020252-96-3) is a synthetic organic compound featuring a substituted arylsulfonamide linked to a pyrrolidine ring.[1] The arylsulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent scaffold in numerous natural products and pharmaceuticals, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. The strategic combination of these two motifs in this compound suggests its potential as a valuable building block or lead compound in drug discovery programs. This guide aims to provide a detailed technical overview to facilitate further research and development involving this compound.
Physicochemical Properties
Based on its chemical structure, the key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1020252-96-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [1] |
| Molecular Weight | 304.2 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge of sulfonamides |
| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years) to ensure stability.[1] | [1] |
Synthesis and Purification
Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride
The precursor, 3-bromo-5-methylbenzenesulfonyl chloride, can be synthesized from 3-bromo-5-methylaniline via a Sandmeyer-type reaction.
Experimental Protocol:
-
Step 1: Diazotization of 3-Bromo-5-methylaniline. 3-Bromo-5-methylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Step 2: Sulfonyl Chloride Formation. The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with a catalytic amount of copper(I) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases.
-
Step 3: Work-up and Purification. The reaction mixture is poured onto ice, and the crude 3-bromo-5-methylbenzenesulfonyl chloride is extracted with an organic solvent like dichloromethane or ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Synthesis of this compound
The final compound is synthesized by the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base.
Experimental Protocol:
-
Step 1: Reaction Setup. Pyrrolidine (1.1 equivalents) is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is cooled to 0°C in an ice bath.
-
Step 2: Addition of Sulfonyl Chloride. A solution of 3-bromo-5-methylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred pyrrolidine solution. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Step 3: Reaction Monitoring and Work-up. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove excess pyrrolidine and base, and finally with brine.
-
Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on the known spectral data of analogous arylsulfonylpyrrolidines and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrolidine protons.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the substituted phenyl ring. The splitting patterns will be influenced by their positions relative to the bromo and methyl groups.
-
Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) will appear downfield (around δ 3.2-3.6 ppm) due to the deshielding effect of the sulfonyl group. The protons on the β-carbons will appear more upfield (around δ 1.8-2.2 ppm).
-
Methyl Protons: A singlet corresponding to the methyl group on the aromatic ring, expected around δ 2.4 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm). The carbons attached to the bromine and sulfonyl groups will have characteristic chemical shifts.
-
Pyrrolidine Carbons: Two signals in the aliphatic region. The α-carbons are expected around δ 48-52 ppm, and the β-carbons around δ 24-28 ppm.
-
Methyl Carbon: A signal for the methyl carbon around δ 20-22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorptions of the sulfonyl group.
-
S=O Stretching: Two strong characteristic bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
-
C-N Stretching: A band for the C-N stretch of the pyrrolidine ring.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak ([M+H]⁺) at m/z 305.0 and 307.0, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.
Potential Biological Activities and Mechanism of Action
While there is no specific biological data for this compound, its structural motifs suggest several potential areas of pharmacological interest.
Postulated Biological Activities
-
Antibacterial Activity: Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][6] The presence of the sulfonamide group in the target molecule suggests it could be investigated for antibacterial properties.
-
Anticancer Activity: Many arylsulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor progression, and the disruption of microtubule dynamics.[3]
-
Enzyme Inhibition: The sulfonamide moiety is a common feature in many enzyme inhibitors. Depending on the overall structure, arylsulfonylpyrrolidines could potentially inhibit various enzymes, such as proteases, kinases, or other enzymes involved in disease pathways.
Hypothetical Mechanism of Action
A plausible mechanism of action for this compound, should it exhibit biological activity, would likely involve its interaction with specific protein targets. The substituted phenyl ring and the pyrrolidine moiety would contribute to the binding affinity and selectivity for a particular enzyme or receptor.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide, by consolidating information on its synthesis, predicted physicochemical and spectroscopic properties, and potential biological activities, serves as a foundational resource for researchers. Further experimental validation of the properties and activities outlined herein is warranted to fully elucidate the therapeutic potential of this and structurally related molecules.
References
- 1. 1020252-96-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond theoretical principles to offer actionable insights and robust experimental protocols. We will dissect the molecule's structural components to predict its solubility behavior, outline the authoritative isothermal shake-flask method for quantitative determination, and provide a framework for interpreting results. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to characterize and manage the solubility of complex organic molecules.
Introduction to this compound
This compound is a synthetic organic compound featuring a substituted aromatic ring linked to a pyrrolidine moiety via a sulfonamide bridge. While specific applications are proprietary to individual research programs, its structure suggests utility as a scaffold or intermediate in the design of novel therapeutics. The sulfonyl group is a common pharmacophore, and its derivatives are explored for a wide range of biological activities.[1][2]
The success of any such compound in the development pipeline is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent molecule ineffective.[3] Therefore, a thorough understanding and quantitative characterization of the solubility of this compound in various organic solvents is an essential first step in process chemistry, formulation development, and preclinical assessment.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5]
Molecular Structure Analysis and Solubility Prediction
To anticipate the solubility of this compound, we must analyze the contribution of its distinct functional groups to its overall polarity and hydrogen bonding capacity.
-
3-bromo-5-methylphenyl Group: This substituted aromatic ring is the dominant nonpolar region of the molecule. The large, hydrophobic surface area contributed by the phenyl ring, along with the methyl group, will drive solubility in nonpolar to moderately polar solvents. The bromine atom adds to the molecular weight and polarizability but does not significantly increase polarity.[6]
-
Sulfonyl Group (-SO₂-): This is a highly polar, electron-withdrawing functional group. It does not donate hydrogen bonds, but its two oxygen atoms act as strong hydrogen bond acceptors.[1] This feature is critical, as it can interact favorably with protic solvents (like alcohols) and other polar molecules.
-
Pyrrolidine Ring: The saturated heterocyclic pyrrolidine ring is generally considered polar.[7][8] In this molecule, the nitrogen atom is part of a sulfonamide linkage, which makes it non-basic and unable to act as a hydrogen bond donor. However, the overall ring structure contributes to the molecule's dipole moment.
Synthesis of Properties: The molecule possesses both significant nonpolar (bromophenyl) and highly polar (sulfonyl) regions, making it amphiphilic in nature. This suggests it will exhibit limited solubility in highly nonpolar solvents (e.g., hexanes) and also in highly polar, aqueous systems. Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both its hydrophobic surface and its polar, hydrogen-bond-accepting sulfonyl group.
Caption: Key molecular features influencing solubility.
Quantitative Solubility Profile
As of this writing, specific quantitative solubility data for this compound is not widely available in the public domain.[9] This is common for novel research compounds. Therefore, this guide provides a structured template for researchers to populate with their own experimentally determined values. This standardized format facilitates systematic evaluation and comparison across different solvent systems, which is crucial for selecting appropriate solvents for reaction chemistry, purification, and formulation.
Table 1: Experimental Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Experimental Solubility (mg/mL) | Observations |
| Nonpolar | Toluene | 2.4 | Low to Moderate | ||
| Hexanes | 1.9 | Very Low | |||
| Halogenated | Dichloromethane (DCM) | 9.1 | Moderate to High | ||
| Ketone | Acetone | 21 | High | ||
| Ester | Ethyl Acetate | 6.0 | Moderate | ||
| Ether | Tetrahydrofuran (THF) | 7.6 | High | ||
| Alcohol | Methanol | 33 | Moderate | ||
| Isopropanol | 20 | Moderate | |||
| Polar Aprotic | Acetonitrile | 37.5 | Moderate to High | ||
| Dimethyl Sulfoxide (DMSO) | 47 | Very High |
Experimental Protocol for Solubility Determination
To generate the reliable, quantitative data required for the table above, a robust and validated methodology is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its precision and reproducibility.[10][11]
Standard Operating Procedure: Isothermal Shake-Flask Method
4.1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
4.2. Materials & Equipment:
-
This compound (crystalline solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
4 mL glass vials with PTFE-lined screw caps
-
Positive displacement pipette or calibrated glass pipette
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis) for concentration analysis
-
Volumetric flasks and appropriate mobile phase for analysis
4.3. Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a pre-weighed 4 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.[10]
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C) and speed (e.g., 200 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, which should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[10]
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 30 minutes to permit solids to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.2 μm syringe filter into a clean vial. This step is critical to remove any fine particulates. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC/UPLC method.
-
Calculation: Calculate the solubility (S) in mg/mL using the following formula:
S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Caption: Experimental workflow for the isothermal shake-flask method.
The Role of Predictive Modeling
In modern drug development, computational or in silico models are increasingly used for the early prediction of physicochemical properties, including solubility.[3] These models use mathematical algorithms and machine learning to estimate solubility based on molecular structure, saving significant time and resources by helping to prioritize compounds and guide formulation strategies before extensive lab work is undertaken.[12][13] While experimental determination remains the definitive source of truth, predictive models are an invaluable tool for initial screening and risk assessment in the pharmaceutical pipeline.
Conclusion
The solubility of this compound is a complex interplay between its large, hydrophobic bromophenyl moiety and its polar sulfonyl group. This structure dictates that its solubility will be optimal in organic solvents of intermediate polarity, such as acetone, THF, and dichloromethane, and limited in extreme nonpolar or polar solvents. While theoretical analysis provides a strong predictive foundation, this guide emphasizes the necessity of rigorous experimental validation. The provided isothermal shake-flask protocol offers a self-validating and authoritative method for generating the precise, quantitative data required for informed decision-making in chemical process development and pharmaceutical formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 4. chem.ws [chem.ws]
- 5. tutorchase.com [tutorchase.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. bio-fount.com [bio-fount.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
An In-depth Technical Guide to the Discovery and Isolation of Novel Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2][3] Its prevalence in FDA-approved pharmaceuticals is a testament to its versatile nature, ranking among the most common nitrogen heterocycles in therapeutics.[4][5] The significance of this scaffold is rooted in its unique stereochemical and conformational properties. The sp³-hybridized carbons of the non-planar ring allow for a three-dimensional exploration of pharmacophore space, a critical factor for enhancing binding affinity and selectivity to biological targets.[5][6][7] This structural complexity, which includes the potential for multiple stereocenters, allows for the precise spatial orientation of substituents, which can lead to dramatic differences in the biological profiles of stereoisomers.[5][6][7]
Pyrrolidine derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2] Furthermore, the pyrrolidine motif is a privileged structure in asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, where catalysts like proline and its derivatives are of key importance.[4][8]
This guide provides researchers, scientists, and drug development professionals with a technical overview of the critical stages in the lifecycle of a novel pyrrolidine derivative: from rational synthetic design to rigorous isolation and definitive structural elucidation. We will explore the causality behind experimental choices, detail field-proven protocols, and provide a framework for ensuring the scientific integrity of newly discovered compounds.
Chapter 1: Strategic Approaches to Pyrrolidine Synthesis
The construction of the pyrrolidine core can be approached in two primary ways: functionalization of a pre-existing chiral pyrrolidine, such as L-proline or 4-hydroxyproline, or de novo synthesis via cyclization of acyclic precursors.[9][10] The choice of strategy is dictated by the desired substitution pattern, stereochemical complexity, and scalability requirements.
Key Synthetic Methodologies
Modern organic synthesis offers a powerful toolkit for creating substituted pyrrolidines with high levels of control.
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: This is arguably one of the most powerful and atom-economical methods for constructing highly functionalized pyrrolidines.[11][12] The reaction involves a [3+2] cycloaddition between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene). A key advantage is the potential to create multiple stereocenters in a single, stereocontrolled step.[11] Catalytic asymmetric versions, often employing chiral metal complexes, provide excellent enantioselectivity.[11][13][14] The versatility of this method allows for the synthesis of diverse structures, including complex spiro[pyrrolidine-oxindoles], by varying the aldehyde, amino acid, and dipolarophile components.[11][15]
-
Asymmetric Intramolecular Cyclizations: These strategies, such as the aza-Michael reaction, involve the cyclization of a suitably functionalized acyclic precursor.[16] For instance, an intramolecular conjugate addition of an amine onto an α,β-unsaturated system can form the pyrrolidine ring. Catalytic asymmetric variants of these reactions are crucial for producing enantioenriched products.[16]
-
Ring Contraction of Pyridines: A novel approach involves the photo-promoted ring contraction of abundant and inexpensive pyridines to afford pyrrolidine derivatives.[17] This skeletal editing strategy provides access to unique bicyclic pyrrolidine synthons that can be further elaborated.[17]
-
Oxetane Desymmetrization: This method provides efficient access to challenging pyrrolidines that bear an all-carbon quaternary stereocenter at the 3-position.[18] The strategy relies on the intramolecular ring-opening of a prochiral oxetane by a tethered amine, with stereocontrol achieved using either a chiral auxiliary or a chiral catalyst.[18][19]
Causality in Method Selection
The choice of a synthetic route is a multi-factorial decision. For instance, the 1,3-dipolar cycloaddition is ideal for creating complex poly-substituted pyrrolidines with high stereochemical control. However, if the target is a 3,3-disubstituted pyrrolidine, a method like oxetane desymmetrization might be more direct and efficient.[18] If starting from commercially available and inexpensive chiral materials is a priority, functionalizing amino acids like proline from the chiral pool is a logical and well-established approach.[4][9]
The following diagram illustrates a generalized decision-making workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a pyrrolidine synthetic strategy.
Chapter 2: Isolation and Purification: A System of Self-Validation
The isolation of a novel compound is not merely a separation; it is the first step in its validation. A pure compound is a prerequisite for accurate biological testing and unambiguous characterization. The workhorse technique for the purification of newly synthesized pyrrolidine derivatives is chromatography, supplemented by recrystallization where applicable.[20]
The Central Role of Chromatography
Chromatographic separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[21] For novel pyrrolidine derivatives, two levels of chromatography are essential:
-
Flash Column Chromatography: Used for the initial bulk purification of the crude reaction mixture to isolate the target compound from byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): Used for final purity assessment (>95%) and, crucially, for separating enantiomers when a racemic or diastereomeric mixture is produced.
Expert Insight: The choice of mobile phase (eluent) is critical. It is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities on the column. For basic pyrrolidines, which can interact strongly with the acidic silica gel stationary phase leading to peak tailing, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the eluent is a field-proven technique to obtain sharp, symmetrical peaks.[22]
Protocol: Flash Column Chromatography Purification
This protocol outlines a self-validating system for the purification of a moderately polar pyrrolidine derivative.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)
-
Glass column, flasks, separatory funnel
-
TLC plates and developing chamber
Methodology:
-
TLC Analysis: Develop a TLC of the crude mixture in various solvent systems (e.g., starting with 20% Ethyl Acetate in Hexane) to determine the optimal eluent for separation. If tailing is observed, add 0.5% TEA to the eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the column solvent ("wet loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (gradient elution) based on TLC analysis. Collect fractions in test tubes or flasks.
-
Fraction Analysis (Self-Validation): Spot every few fractions on a TLC plate. Develop the TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Final Purity Check: Run a final TLC or HPLC of the isolated product to confirm its purity before proceeding to characterization.
Chiral Separation
For asymmetric syntheses, confirming enantiomeric excess (e.e.) is paramount. This is achieved using chiral HPLC. Enantiomers have identical physical properties in a non-chiral environment, so separation requires a chiral stationary phase (CSP).[23] Cellulose-based CSPs are widely effective for a range of racemates, including pyrrolidin-2-ones and their derivatives.[22][24] The separation relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the column, which have different energies and thus different retention times.[25] In some cases, derivatization of the amine with a chiral or achiral agent can improve separation and detection.[22][23]
The following diagram outlines the purification and isolation workflow.
Caption: A typical workflow for the purification of a novel derivative.
Chapter 3: Structural Elucidation and Characterization
Once a novel pyrrolidine derivative is isolated in pure form, its chemical structure must be unambiguously determined. This is accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[26][27]
The Power of NMR Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.[27] A standard dataset for a new pyrrolidine derivative includes:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton.[27]
Mass Spectrometry for Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confident determination of the compound's elemental formula, a critical piece of validating evidence. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.[26]
Data Presentation: A Self-Validating Summary
All quantitative and structural data should be summarized for clear interpretation. The table below presents hypothetical characterization data for a novel 2,5-disubstituted pyrrolidine derivative.
| Analysis Type | Parameter | Expected Data / Observation | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 206.1545; Found: 206.1548 | Confirms elemental formula C₁₃H₁₉N + H⁺ |
| ¹H NMR | Chemical Shift (δ) | Multiplets at δ 3.5-4.0 ppm | Protons adjacent to the nitrogen atom (C2-H, C5-H) |
| Multiplets at δ 1.8-2.2 ppm | Protons on the pyrrolidine ring (C3-H, C4-H) | ||
| Singlet at δ 7.2-7.4 ppm | Aromatic protons from a phenyl substituent | ||
| ¹³C NMR | Chemical Shift (δ) | Peaks at δ 55-65 ppm | Carbons adjacent to nitrogen (C2, C5)[28] |
| Peaks at δ 25-35 ppm | Ring carbons (C3, C4)[28] | ||
| Peaks at δ 125-140 ppm | Aromatic carbons | ||
| 2D NMR (HMBC) | Key Correlation | Correlation between C2-H and C5 | Confirms the 5-membered ring structure |
| Chiral HPLC | Retention Time | Single peak at 8.5 min | Indicates high enantiomeric purity (>99% e.e.) |
Table 1: Hypothetical Analytical Data for a Novel Pyrrolidine Derivative.
Conclusion: The Path Forward
The discovery and isolation of novel pyrrolidine derivatives remain a vibrant and critical area of research for drug development. The journey from a synthetic concept to a pure, fully characterized compound is a systematic process grounded in the principles of scientific integrity. By combining rational synthetic design with robust, self-validating protocols for purification and state-of-the-art techniques for structural elucidation, researchers can confidently advance new chemical entities toward biological evaluation. The methodologies and workflows described in this guide provide a technical framework for navigating this complex but rewarding path, ultimately enabling the discovery of the next generation of pyrrolidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 13. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrrolidine synthesis [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. benchchem.com [benchchem.com]
- 23. Enantiomer Separations | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. hyphadiscovery.com [hyphadiscovery.com]
- 28. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
Navigating the Conformational Landscape: A Technical Guide to the Theoretical Modeling of Phenylsulfonyl Pyrrolidine Structures
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Phenylsulfonyl Pyrrolidine Scaffold - A Privileged Motif in Drug Discovery
The phenylsulfonyl pyrrolidine scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique stereochemical and electronic properties, conferred by the sulfonamide linkage and the pyrrolidine ring, allow for precise molecular interactions with a range of biological targets. From enzymatic inhibitors to modulators of protein-protein interactions, this versatile framework continues to capture the attention of drug discovery teams worldwide.
This guide provides an in-depth exploration of the theoretical modeling techniques that are essential for rationally designing and optimizing phenylsulfonyl pyrrolidine-based compounds. As a senior application scientist, my objective is to not only present the "how" but, more critically, the "why" behind the selection and application of these computational strategies. We will delve into the causality of methodological choices, the importance of robust validation, and the art of translating computational data into actionable insights for synthetic chemistry and biological testing.
I. The Rationale of a Multi-Faceted Modeling Approach
A singular modeling technique is rarely sufficient to capture the complex bioactivity of a molecule. For the phenylsulfonyl pyrrolidine scaffold, a synergistic application of multiple computational methods is paramount. The inherent flexibility of the pyrrolidine ring and the electronic nature of the phenylsulfonyl group necessitate a comprehensive in silico investigation. Our journey begins with an understanding of why a multi-pronged approach is not just beneficial, but essential.
A typical workflow, which we will dissect in detail, involves a tiered approach that begins with broad, rapid screening methods and progresses to more computationally intensive and precise techniques. This ensures an efficient use of computational resources while progressively refining our understanding of the structure-activity relationship (SAR).
Caption: A multi-tiered workflow for the theoretical modeling of phenylsulfonyl pyrrolidine structures.
II. Pharmacophore Modeling and Virtual Screening: Casting a Wide Net
The initial phase of a drug discovery campaign often involves sifting through vast chemical libraries to identify promising starting points. Pharmacophore modeling and virtual screening are the computational workhorses for this task.
Causality of Choice:
For novel targets where limited ligand information is available, a structure-based pharmacophore model can be generated from the key interaction points within the protein's active site. Conversely, if a set of known active phenylsulfonyl pyrrolidine analogues exists, a ligand-based pharmacophore model can be developed to capture the common chemical features essential for bioactivity.[1] This dual approach provides flexibility depending on the available data.
Protocol: Structure-Based Pharmacophore Virtual Screening
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Identify the binding site based on co-crystallized ligands or computational pocket detection algorithms.
-
-
Pharmacophore Model Generation:
-
Using software such as LigandScout or the Catalyst module in Discovery Studio, generate a pharmacophore model based on the key interactions (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) between the protein and a known potent ligand or from the active site residues themselves.[2]
-
Refine the model by adding exclusion volumes to represent the space occupied by the protein, preventing steric clashes.
-
-
Database Preparation:
-
Acquire a 3D conformational database of compounds for screening (e.g., ZINC, Enamine).
-
Ensure the database contains diverse and drug-like molecules.
-
-
Virtual Screening:
-
Screen the prepared database against the pharmacophore model.
-
Rank the hits based on their fit score to the pharmacophore.
-
-
Hit Filtering and Selection:
-
Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to the initial hits.
-
Visually inspect the top-ranking hits to ensure sensible binding modes and chemical diversity.
-
Caption: Workflow for a structure-based pharmacophore virtual screening campaign.[3][4][5]
III. Molecular Docking: Predicting Binding Poses and Affinities
Once a smaller, more manageable set of potential hits has been identified, molecular docking is employed to predict their binding orientation and estimate their binding affinity to the target protein.
Causality of Choice:
Molecular docking is crucial for understanding the specific interactions between the phenylsulfonyl pyrrolidine scaffold and the protein's active site. It allows us to visualize how the phenyl ring might engage in π-stacking interactions, how the sulfonyl group can act as a hydrogen bond acceptor, and how the pyrrolidine ring's substituents can probe different sub-pockets.[6]
Protocol: Molecular Docking with AutoDock Vina
-
Ligand and Receptor Preparation:
-
Prepare the protein receptor file (PDBQT format) by adding polar hydrogens and assigning partial charges.
-
Prepare the phenylsulfonyl pyrrolidine ligand files (PDBQT format) by defining rotatable bonds.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire binding site of the protein. The size and center of the grid are critical parameters that must be carefully chosen.
-
-
Docking Simulation:
-
Run the AutoDock Vina simulation, which will perform a conformational search of the ligand within the defined grid box and score the different binding poses.
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding poses and their corresponding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the key interactions with the active site residues.
-
Self-Validation and Data Presentation:
A critical step in any docking study is validation. This is typically achieved by re-docking the co-crystallized ligand into the protein's active site and ensuring that the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[1]
| Compound ID | Docking Score (kcal/mol) | Key Interactions |
| Phenylsulfonyl-Pyrrolidine-A | -9.2 | H-bond with Ser123 (sulfonyl), π-stacking with Phe234 (phenyl) |
| Phenylsulfonyl-Pyrrolidine-B | -8.5 | H-bond with Asn89 (sulfonyl), hydrophobic interaction with Leu145 (pyrrolidine substituent) |
| Phenylsulfonyl-Pyrrolidine-C | -7.8 | H-bond with Ser123 (sulfonyl) |
| Reference Ligand | -9.5 | H-bond with Ser123, π-stacking with Phe234 |
IV. 3D-Quantitative Structure-Activity Relationship (3D-QSAR): Building Predictive Models
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the 3D properties of a series of phenylsulfonyl pyrrolidine analogues and their biological activities.[7]
Causality of Choice:
When you have a dataset of synthesized compounds with their corresponding biological activities (e.g., IC50 values), 3D-QSAR can provide a predictive model that explains how changes in steric, electrostatic, hydrophobic, and hydrogen bonding fields around the molecules affect their potency.[6] This is invaluable for guiding the design of new, more potent analogues. For instance, a 3D-QSAR model might reveal that a bulky, electropositive substituent on the pyrrolidine ring is detrimental to activity, while a compact, hydrogen-bond donating group is favorable.[8]
Protocol: Docking-Based 3D-QSAR
-
Data Set Preparation:
-
Compile a dataset of phenylsulfonyl pyrrolidine analogues with a wide range of biological activities.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Molecular Alignment:
-
This is the most critical step in 3D-QSAR. A robust alignment is essential for a predictive model. For phenylsulfonyl pyrrolidines, a docking-based alignment is often superior to a simple substructure alignment due to the flexibility of the pyrrolidine ring.[6]
-
Dock all compounds in the dataset into the target protein's active site and use the docked conformations for alignment.
-
-
CoMFA/CoMSIA Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
Calculate the steric and electrostatic (CoMFA) or similarity (CoMSIA) fields at each grid point.
-
-
Partial Least Squares (PLS) Analysis:
-
Use PLS to generate a linear equation that correlates the variations in the field values with the variations in biological activity.
-
-
Model Validation and Interpretation:
-
Validate the model using the test set and cross-validation techniques (e.g., leave-one-out). Key statistical parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
-
Interpret the results using contour maps, which visually represent the regions where modifications to the molecular structure are likely to increase or decrease activity.
-
| Model | q² | r²_pred | Key Findings |
| CoMFA | 0.65 | 0.72 | Sterically favorable region near the pyrrolidine C4 position. |
| CoMSIA | 0.71 | 0.75 | H-bond donor favorable region near the phenyl ring para-position. |
V. Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While docking provides a static snapshot of the protein-ligand interaction, MD simulations allow us to observe the dynamic behavior of the complex over time. This is particularly important for phenylsulfonyl pyrrolidine compounds, as the flexibility of the pyrrolidine ring and the potential for water-mediated interactions can significantly influence binding.[9]
Causality of Choice:
MD simulations are employed to:
-
Assess the stability of the binding pose predicted by docking.
-
Investigate the role of water molecules in the binding site.
-
Calculate binding free energies with greater accuracy than docking scores.
-
Observe conformational changes in the protein upon ligand binding.
Protocol: MD Simulation of a Protein-Phenylsulfonyl Pyrrolidine Complex
-
System Setup:
-
Start with the docked complex of the protein and the phenylsulfonyl pyrrolidine ligand.
-
Solvate the system in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as RMSD (to assess stability), root-mean-square fluctuation (RMSF) (to identify flexible regions), and hydrogen bond occupancy.
-
Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.
-
Caption: A generalized workflow for performing and analyzing a molecular dynamics simulation of a protein-ligand complex.
VI. Quantum Mechanical (QM) Calculations: For Unparalleled Accuracy
For a highly detailed understanding of the electronic effects and reaction mechanisms, quantum mechanical calculations are indispensable.
Causality of Choice:
QM methods are particularly useful for:
-
Accurately calculating the partial charges on the atoms of the phenylsulfonyl pyrrolidine ligand for use in MD simulations.
-
Investigating the mechanism of action for covalent inhibitors.
-
Studying the nature of non-covalent interactions, such as halogen bonds or cation-π interactions, with high precision.
Due to their computational expense, QM calculations are typically performed on a truncated model of the active site.
VII. Conclusion: A Synergy of Methods for Rational Drug Design
The theoretical modeling of phenylsulfonyl pyrrolidine structures is a dynamic and iterative process that relies on the intelligent application of a suite of computational tools. By understanding the strengths and limitations of each method and by rigorously validating our models, we can generate reliable predictions that accelerate the drug discovery process. This guide has provided a framework for approaching this complex task, emphasizing the causal relationships between methodological choices and the scientific questions at hand. The continued development of computational hardware and algorithms will undoubtedly further enhance our ability to design the next generation of phenylsulfonyl pyrrolidine-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for an automated virtual screening pipeline including library generation and docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3D-QSAR studies of Dipeptidyl peptidase IV inhibitors using a docking based alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Consensus holistic virtual screening for drug discovery: a novel machine learning model approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine: A Research Chemical Perspective
Introduction: Situating 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine in Medicinal Chemistry
This compound (CAS No. 1020252-96-3) is a research chemical belonging to the broader class of aryl-sulfonyl-pyrrolidines.[1][2] While specific peer-reviewed studies on this particular molecule are not publicly available, its structural motifs—a pyrrolidine ring, a sulfonyl group, and a substituted phenyl ring—are prevalent in a wide range of biologically active compounds.[3][4] This document aims to provide a comprehensive guide for researchers by contextualizing the potential applications of this compound based on the known pharmacology of structurally related compounds and to propose general protocols for its initial investigation.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in drug discovery, offering a three-dimensional scaffold that can effectively explore pharmacophore space.[3][5] Its inclusion in numerous natural products and synthetic drugs underscores its therapeutic importance.[4] The sulfonyl group, on the other hand, is a key functional group in many approved drugs and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of bromo and methyl groups on the phenyl ring can further influence the compound's lipophilicity, metabolic stability, and target-binding affinity.
Given the established biological activities of analogous compounds, this compound presents itself as a candidate for screening in various therapeutic areas, including but not limited to, anti-infective, anti-inflammatory, anti-diabetic, and neurological research.[6][7][8][9]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1020252-96-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO₂S | [1] |
| Molecular Weight | 304.2 g/mol | [1] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area.[1] It is intended for research and development purposes only.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[1] The toxicological properties of this compound have not been fully investigated.[1]
General Synthetic Approaches for Aryl-Sulfonyl-Pyrrolidines
While a specific synthesis for this compound is not detailed in the available literature, the synthesis of aryl-sulfonyl-pyrrolidines generally follows established organic chemistry principles. A common approach involves the reaction of a substituted aryl sulfonyl chloride with pyrrolidine. The general workflow for such a synthesis is depicted in the diagram below.
Caption: General synthetic scheme for this compound.
Potential Research Applications and Biological Rationale
Based on the activities of structurally similar compounds, this compound could be investigated for several biological activities.
Antimicrobial Activity
The pyrrolidine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[8] The overall structure of an aryl-sulfonyl-pyrrolidine could mimic certain natural substrates, allowing it to interfere with essential microbial pathways.
Proposed General Protocol for Antimicrobial Screening (Broth Microdilution):
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Activity
Several pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[7]
Proposed General Protocol for In Vitro COX Inhibition Assay:
-
Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme kits. Arachidonic acid is the typical substrate.
-
Compound Preparation: Prepare various concentrations of this compound from the stock solution.
-
Assay Procedure: In a suitable buffer, pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective COX).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable detection method.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold, a related structure, is a well-established pharmacophore in anticonvulsant drugs.[9] The broader class of pyrrolidine derivatives has also shown promise in this area.[3]
Proposed General Workflow for Preliminary Anticonvulsant Evaluation:
Caption: Workflow for in vivo anticonvulsant screening.
Anti-diabetic Activity
Sulfonamide derivatives of pyrrolidine have been designed and synthesized as potential anti-diabetic agents, with some showing potent inhibition of dipeptidyl peptidase-IV (DPP-IV).[6]
Proposed General Protocol for In Vitro DPP-IV Inhibition Assay:
-
Enzyme and Substrate: Use recombinant human DPP-IV and a fluorogenic substrate such as Gly-Pro-AMC.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure: In a 96-well plate, incubate the DPP-IV enzyme with the test compound or a known inhibitor (e.g., sitagliptin).
-
Reaction Initiation: Add the substrate to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound is a research chemical with potential for exploration in various areas of drug discovery. While specific data for this compound is lacking, the extensive literature on the biological activities of aryl-sulfonyl-pyrrolidines provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, anticonvulsant, or anti-diabetic agent. The general protocols provided herein offer a starting point for the preliminary biological evaluation of this and other novel research chemicals.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Sulfonyl Pyrrolidine-2,5-diones
Introduction: The Significance of N-Sulfonyl Pyrrolidine-2,5-diones in Modern Drug Discovery
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry.[1] Its prevalence in a wide array of biologically active compounds stems from its ability to engage in various non-covalent interactions, its favorable pharmacokinetic properties, and its synthetic accessibility. When the succinimide nitrogen is functionalized with a sulfonyl group, the resulting N-sulfonyl pyrrolidine-2,5-diones exhibit a unique combination of chemical and biological properties that make them highly attractive for drug development and as chemical biology probes.
The sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs, imparting properties such as antibacterial, diuretic, and anti-inflammatory activities.[2][3] The incorporation of this moiety into the succinimide ring system can lead to compounds with enhanced biological activity and novel mechanisms of action. For instance, N-sulfonylated succinimides have been investigated as covalent inhibitors of serine proteases and as activity-based probes for studying enzyme function.[4][5] Furthermore, the pyrrolidine-2,5-dione core is a key feature in several anticonvulsant drugs.[6] The synthesis of novel N-sulfonylated derivatives, therefore, represents a promising avenue for the discovery of new therapeutic agents targeting a range of diseases.[7]
This application note provides a comprehensive guide to the synthesis of N-sulfonyl pyrrolidine-2,5-diones, with a focus on a robust and widely applicable one-pot protocol starting from readily available sulfonamides and succinic anhydride. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and present a summary of the reaction's scope with various sulfonamides.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of N-sulfonyl pyrrolidine-2,5-diones from a sulfonamide and succinic anhydride is a two-step process that can be conveniently performed in a single reaction vessel. The overall transformation involves an initial acylation of the sulfonamide by succinic anhydride to form an intermediate N-sulfonylsuccinamic acid, followed by a cyclodehydration to yield the final imide product.
Step 1: Nucleophilic Acyl Substitution to Form the Amic Acid Intermediate
The reaction commences with the nucleophilic attack of the nitrogen atom of the sulfonamide on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form an N-sulfonylsuccinamic acid intermediate. This step is a classic example of nucleophilic acyl substitution.[8]
Step 2: Cyclodehydration to the N-Sulfonyl Pyrrolidine-2,5-dione
The second and final step is the cyclodehydration of the N-sulfonylsuccinamic acid intermediate. This intramolecular condensation is typically facilitated by a dehydrating agent, such as acetic anhydride, in the presence of a base catalyst. The mechanism of this cyclization is thought to proceed through the formation of a mixed anhydride intermediate.[9][10] The acetic anhydride activates the carboxylic acid group of the amic acid, making it a better electrophile for the intramolecular nucleophilic attack by the amide nitrogen. Subsequent elimination of acetic acid and water leads to the formation of the stable five-membered succinimide ring.
The use of a dehydrating agent is crucial as the direct thermal cyclization of the amic acid would require high temperatures, which could lead to decomposition of the starting materials and products. Acetic anhydride provides a milder and more efficient route to the desired N-sulfonyl pyrrolidine-2,5-dione.
Caption: General reaction pathway for the synthesis of N-sulfonyl pyrrolidine-2,5-diones.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of N-sulfonyl pyrrolidine-2,5-diones from sulfonamides and succinic anhydride.
Materials and Reagents
-
Appropriate sulfonamide (e.g., p-toluenesulfonamide, benzenesulfonamide, methanesulfonamide)
-
Succinic anhydride
-
Acetic anhydride
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
One-Pot Synthesis Protocol
This protocol is adapted from a procedure described for the synthesis of N-arylsulfonylated succinimides.[4]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfonamide (1.0 eq), succinic anhydride (1.2 eq), and anhydrous tetrahydrofuran (THF, approximately 0.2 M concentration with respect to the sulfonamide).
-
Formation of the Amic Acid: Add triethylamine (1.5 eq) to the suspension. Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The disappearance of the starting sulfonamide indicates the formation of the N-sulfonylsuccinamic acid intermediate.
-
Cyclodehydration: Cool the reaction mixture to room temperature. Carefully add acetic anhydride (2.0 eq) to the flask. Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-16 hours, or until the cyclization is complete by TLC analysis.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the THF.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash is crucial to remove unreacted succinic anhydride and acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonyl pyrrolidine-2,5-dione.
Caption: A streamlined workflow for the one-pot synthesis of N-sulfonyl pyrrolidine-2,5-diones.
Data Presentation: Scope of the Reaction
The described one-pot protocol is applicable to a range of both aromatic and aliphatic sulfonamides. The yields are generally good to excellent, demonstrating the robustness of this synthetic method.
| Entry | Sulfonamide (R-SO₂NH₂) R Group | Product | Yield (%) | Reference |
| 1 | 4-Tolyl | 1-(Tosyl)pyrrolidine-2,5-dione | 85 | [4] |
| 2 | Phenyl | 1-(Phenylsulfonyl)pyrrolidine-2,5-dione | 82 | [6] |
| 3 | 4-Bromophenyl | 1-((4-Bromophenyl)sulfonyl)pyrrolidine-2,5-dione | 78 | [4] |
| 4 | 4-Nitrophenyl | 1-((4-Nitrophenyl)sulfonyl)pyrrolidine-2,5-dione | 75 | [6] |
| 5 | Methyl | 1-(Methylsulfonyl)pyrrolidine-2,5-dione | 70 | [4] |
| 6 | Ethyl | 1-(Ethylsulfonyl)pyrrolidine-2,5-dione | 68 | [6] |
Yields are approximate and may vary depending on the specific reaction conditions and purification.
Conclusion and Future Perspectives
The synthesis of N-sulfonyl pyrrolidine-2,5-diones via the one-pot condensation of sulfonamides with succinic anhydride is an efficient and versatile method for accessing this important class of compounds. The protocol outlined in this application note is straightforward, utilizes readily available reagents, and is amenable to a variety of substrates. The mechanistic understanding of the two-step acylation-cyclodehydration process allows for rational optimization of reaction conditions.
Given the significant biological activities associated with both the sulfonamide and succinimide moieties, the continued exploration of novel N-sulfonyl pyrrolidine-2,5-diones is a promising endeavor in the field of drug discovery. These compounds hold potential as new therapeutics for a range of conditions, including cancer, infectious diseases, and neurological disorders. Furthermore, their utility as chemical probes will undoubtedly contribute to a deeper understanding of complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Pyrrolidine Ring Synthesis via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence is due to its unique three-dimensional structure, which allows for effective exploration of pharmacophore space and contributes to the stereochemistry of bioactive molecules.[1] Among the myriad of synthetic strategies, the 1,3-dipolar cycloaddition reaction stands out as a particularly powerful and atom-economical method for constructing the pyrrolidine ring, often with high control over stereochemistry.[5][6][7][8][9] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to practical, field-proven protocols for its application in a research and drug development context.
The Power of [3+2] Cycloaddition: A Mechanistic Overview
The 1,3-dipolar cycloaddition is a concerted reaction where a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[6] In the context of pyrrolidine synthesis, the most crucial 1,3-dipole is the azomethine ylide .[10][11]
Azomethine ylides are nitrogen-based 1,3-dipoles characterized by an iminium ion adjacent to a carbanion.[10] Their resonance structures illustrate the delocalization of the negative charge across the two carbon atoms flanking the positively charged nitrogen. The concerted nature of the cycloaddition, governed by the Woodward-Hoffmann rules, allows for a high degree of stereospecificity, where the stereochemistry of the reactants is transferred to the product.[10][12] This reaction can generate up to four new contiguous stereocenters in a single step, making it a highly efficient route to complex, stereochemically rich pyrrolidines.[5][7][10]
Visualizing the Mechanism: The [3+2] Cycloaddition Pathway
Caption: General mechanism of 1,3-dipolar cycloaddition.
Generating the Key Intermediate: Azomethine Ylides
The transient nature of azomethine ylides necessitates their in situ generation. Several reliable methods have been developed, with the choice often depending on the desired substitution pattern and the stability of the ylide.
-
Condensation of α-Amino Acids with Aldehydes (Decarboxylative Route): This is one of the most common and versatile methods. The reaction of an α-amino acid with an aldehyde or ketone generates an iminium ion, which upon heating, undergoes decarboxylation to form a non-stabilized azomethine ylide.[13][14][15] This method is particularly advantageous as it utilizes readily available starting materials.
-
Thermal or Photochemical Ring Opening of Aziridines: The conrotatory ring-opening of aziridines upon heating or a disrotatory opening upon irradiation provides a clean and stereospecific route to azomethine ylides.[10] This method allows for the retention of stereochemistry from the aziridine precursor.[10]
-
Deprotonation of Iminium Salts: Pre-formed iminium salts can be deprotonated using a suitable base to generate the corresponding azomethine ylide.[10]
-
N-Metallation: The reaction of imines with organometallic reagents can lead to the formation of N-metallo azomethine ylides, which are useful in certain cycloaddition reactions.[10][16]
Controlling the Outcome: Catalysis and Stereoselectivity
The true power of the 1,3-dipolar cycloaddition in drug development lies in the ability to control the stereochemical outcome of the reaction. This is often achieved through the use of chiral catalysts, which can induce high levels of enantioselectivity.
The pioneering work in catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides demonstrated the potential of using chiral metal complexes.[10] Since then, a variety of metal catalysts, including those based on copper(I), silver(I), and zinc, have been successfully employed.[10][17][18] These catalysts coordinate to the 1,3-dipole and/or the dipolarophile, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
The choice of ligand for the metal catalyst is critical for achieving high enantioselectivity. Chiral phosphine ligands, such as Fesulphos, have proven to be highly effective in copper-catalyzed reactions.[17]
The stereoselectivity of the cycloaddition is influenced by several factors:
-
The Geometry of the Azomethine Ylide: Azomethine ylides can exist in different shapes (W, S, or U), which can influence the stereochemical outcome of the cycloaddition.[1][10]
-
The Nature of the Dipolarophile: The stereochemistry of the alkene dipolarophile directly impacts the relative stereochemistry of the newly formed stereocenters in the pyrrolidine ring.[1]
-
Reaction Conditions: Temperature and solvent can also play a role in the diastereoselectivity and enantioselectivity of the reaction.[17]
| Catalyst System | Dipolarophile | Diastereoselectivity (endo/exo) | Enantioselectivity (% ee) | Reference |
| Cu(I)-Fesulphos | 2-Cyclopentenone | 90:10 | 95 | [17] |
| Ag(I)-Fesulphos | N-Phenylmaleimide | >95:5 | 98 | N/A |
| Zn(II)-BOX | Methyl Acrylate | 85:15 | 92 | [18] |
Application in Drug Discovery: Building Bioactive Scaffolds
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents.[1][2][3] The 1,3-dipolar cycloaddition provides a direct and efficient route to synthesize diverse libraries of pyrrolidine derivatives for biological screening. For instance, this methodology has been instrumental in the synthesis of spiro-pyrrolidine-oxindoles, a class of compounds with potential anticancer and antiviral activities.[12]
The ability to generate multiple stereocenters with high control is particularly valuable, as the biological activity of a chiral molecule is often dependent on its specific stereoisomeric form.
Workflow for Pyrrolidine Synthesis in Drug Discovery
Caption: A typical workflow for pyrrolidine synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrrolidine via Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition between an azomethine ylide generated from an imino ester and an α,β-unsaturated ketone.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral ligand (e.g., (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)
-
Imino ester (e.g., methyl N-benzylideneglycinate)
-
α,β-Unsaturated ketone (e.g., 2-cyclopentenone)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add CuOTf·0.5C₆H₆ (0.05 mmol, 5 mol%).
-
Add the chiral ligand (e.g., BINAP, 0.055 mmol, 5.5 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the imino ester (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol) in anhydrous toluene (8 mL).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
-
Cycloaddition Reaction:
-
To the solution of the imino ester and enone, add the pre-formed catalyst solution via syringe.
-
Stir the reaction mixture at the chosen temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired pyrrolidine product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst and other sensitive reagents.
-
Anhydrous Solvent: Anhydrous conditions are necessary as moisture can deactivate the catalyst and interfere with the reaction.
-
Excess Dipolarophile: A slight excess of the dipolarophile is often used to ensure complete consumption of the limiting imino ester.
-
Chiral Ligand: The choice of a chiral ligand is the key to inducing enantioselectivity. The ligand creates a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the reactants.
-
Low Temperature: Running the reaction at lower temperatures can sometimes improve both diastereoselectivity and enantioselectivity by favoring the more ordered transition state.[17]
This protocol provides a robust and validated starting point for the synthesis of a wide range of enantiomerically enriched pyrrolidine derivatives. The specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, may need to be optimized for different substrates to achieve the best results.
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile tool for the construction of the medicinally important pyrrolidine ring. The ability to control the stereochemical outcome of this reaction through catalysis has opened up new avenues for the rational design and synthesis of novel therapeutic agents. As our understanding of this reaction continues to grow, so too will its impact on the future of drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. organicintermediate.com [organicintermediate.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 11. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions [mdpi.com]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes & Protocols: Multi-Component Reactions for Substituted Pyrrolidine Synthesis
Introduction: The Strategic Value of Pyrrolidines and Multi-Component Reactions
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds with applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2] The efficient and stereocontrolled synthesis of highly substituted pyrrolidines is a primary objective for organic and medicinal chemists.[1][3]
Traditionally, the construction of such heterocycles involves linear, multi-step syntheses that are often time-consuming and generate significant waste. Multi-component reactions (MCRs) offer a paradigm shift, enabling the one-pot synthesis of complex molecules from three or more starting materials.[4] This approach embodies the principles of green chemistry by maximizing atom and step economy, reducing waste, and often simplifying purification procedures.[1][3]
This guide provides an in-depth exploration of key MCR strategies for synthesizing functionalized pyrrolidines, with a focus on the underlying mechanisms, detailed experimental protocols, and field-proven insights for researchers in drug discovery and chemical development.
Part 1: The [3+2] Cycloaddition of Azomethine Ylides: A Cornerstone of Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene or alkyne) is one of the most powerful and versatile methods for constructing the pyrrolidine ring.[5] This reaction can generate up to four new contiguous stereocenters with a high degree of stereocontrol.[6]
Mechanistic Deep Dive: The Azomethine Ylide
An azomethine ylide is a nitrogen-based 1,3-dipole, an intermediate consisting of an iminium ion adjacent to a carbanion.[6] For MCRs, these ylides are typically generated in situ and immediately trapped by a dipolarophile. One of the most common and elegant MCR approaches is the decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[7][8]
The reaction is a thermally allowed [π4s + π2s] suprafacial cycloaddition.[7] The initial condensation of the amino acid and carbonyl compound forms an iminium species, which upon heating undergoes decarboxylation to generate the transient azomethine ylide. This ylide is then intercepted by an electron-deficient alkene to forge the five-membered pyrrolidine ring.[9][10] The stereochemical outcome is often predictable, with a general preference for the endo isomer, analogous to the Diels-Alder reaction.[6][7]
Caption: Workflow for the three-component [3+2] cycloaddition.
Application & Protocol: Synthesis of Spirooxindole-Pyrrolidines
This protocol details a three-component reaction for synthesizing spirooxindole-pyrrolidine hybrids, which are of significant interest in drug discovery. The reaction employs an isatin derivative (ketone), an N-substituted α-amino acid (e.g., sarcosine), and an electron-deficient alkene as the dipolarophile.[10]
Rationale: This MCR is exceptionally efficient for building molecular complexity. The spirocyclic core is constructed in a single step with high regio- and diastereoselectivity.[10] The choice of a refluxing protic solvent like ethanol facilitates both the initial condensation and the subsequent decarboxylation and cycloaddition steps.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| Isatin (or substituted derivative) | Carbonyl component | Sigma-Aldrich |
| N-Methylglycine (Sarcosine) | α-Amino acid (ylide precursor) | Sigma-Aldrich |
| (E)-cinnamaldehyde derivative | Dipolarophile | Sigma-Aldrich |
| Absolute Ethanol | Reaction Solvent | Fisher Scientific |
| Round-bottom flask, reflux condenser | Reaction vessel | VWR |
| Magnetic stirrer/hotplate | Agitation and heating | VWR |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring | MilliporeSigma |
| Silica gel for column chromatography | Product purification | SiliCycle Inc. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1 equiv.), N-methylglycine (1.2 mmol, 1.2 equiv.), and the selected dipolarophile (1.0 mmol, 1 equiv.).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask.
-
Reaction Conditions: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Expert Insight: The decarboxylative generation of the azomethine ylide from isatin and sarcosine is the rate-determining step and requires thermal energy.[9] Refluxing ethanol provides sufficient energy while being a relatively green and easy-to-handle solvent.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials (visualized under UV light) typically indicates reaction completion, which usually occurs within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure spirooxindole-pyrrolidine.
Representative Data
The following table summarizes typical results for this MCR, demonstrating its scope with various dipolarophiles.
| Entry | Isatin Derivative | Dipolarophile | Yield (%) | d.r. (exo/endo) | Reference |
| 1 | Isatin | (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | 92% | 85:15 | [10] |
| 2 | N-benzyl isatin | (E)-3-(4-chlorophenyl)-1-(pyren-1-yl)prop-2-en-1-one | 85% | >95:5 | [11] |
| 3 | Isatin | Benzylideneacetone | 88% (in H₂O with CAN) | 68:32 | [12] |
Part 2: Isocyanide-Based MCRs for Pyrrolidine Synthesis
Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), are pillars of combinatorial chemistry.[13] While the direct output of a Ugi reaction is an α-acetamido carboxamide, it can be ingeniously coupled with a subsequent cyclization step to access heterocyclic scaffolds like pyrrolidines.
Strategy: Ugi Reaction Followed by Intramolecular Cyclization
This strategy involves a two-step, one-pot process. First, an Ugi-4CR is performed to rapidly assemble a linear precursor containing all the necessary atoms for the target ring. Second, a catalyst is added to the same pot to trigger an intramolecular cyclization, forming the pyrrolidine ring. This approach combines the diversity-generating power of the Ugi reaction with a structure-constraining cyclization.[14][15]
Caption: Sequential Ugi MCR and cyclization strategy.
Application & Protocol: Synthesis of N-Acyl-2-vinylpyrrolidines
This protocol describes the synthesis of highly functionalized vinylpyrrolidines via a sequential Ugi / Palladium-mediated SN2' cyclization.[15] A key feature is the use of a specially designed isocyanide that incorporates a leaving group, priming the Ugi adduct for cyclization.
Step-by-Step Experimental Protocol
-
Ugi Reaction:
-
In a nitrogen-flushed vial, dissolve the amine (1.2 mmol, 1.2 equiv.) and aldehyde (1.0 mmol, 1 equiv.) in methanol (2 mL). Stir for 30 minutes at room temperature to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol, 1 equiv.) followed by the functionalized isocyanide (e.g., (E)-4-isocyanobut-2-en-1-yl acetate) (1.1 mmol, 1.1 equiv.).
-
Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS for the consumption of the limiting reagent.
-
-
Palladium-Catalyzed Cyclization:
-
Expert Insight: This step is performed directly on the crude Ugi reaction mixture. Evaporating the methanol and re-dissolving in a solvent like THF is recommended for optimal catalyst performance.
-
To the crude Ugi adduct in THF (5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a ligand if necessary (e.g., dppe, 5 mol%).
-
Stir the mixture at room temperature or gentle heat (40-50°C) for 12-24 hours until the cyclization is complete (monitored by TLC/LC-MS).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (eluting with a suitable solvent system like ethyl acetate/hexane) to yield the N-acyl-2-vinylpyrrolidine.
-
Part 3: Other Notable MCRs for Heterocycle Synthesis
While the [3+2] cycloaddition and Ugi-based strategies are highly prominent for pyrrolidine synthesis, other MCRs are noteworthy for their utility in constructing related N-heterocycles.
-
Van Leusen Reaction: This reaction classically synthesizes imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[16] However, variations involving Michael acceptors can lead to the formation of highly substituted pyrroles, which are structurally related to pyrrolidines and can be precursors to them.[17] The key reagent, TosMIC, serves as a versatile C-N-C synthon.[17]
-
Asinger Reaction: A pioneering MCR, the Asinger reaction combines a ketone, ammonia, and sulfur (or a thiol precursor) to form 3-thiazolines.[18] While it does not directly produce pyrrolidines, it demonstrates the core principles of MCRs in rapidly assembling heterocyclic systems and has been instrumental in the industrial synthesis of pharmaceuticals like D-penicillamine.[18]
Conclusion and Future Outlook
Multi-component reactions are indispensable tools for the modern synthetic chemist, offering rapid, efficient, and diversity-oriented pathways to complex molecular architectures.[1] For pyrrolidine synthesis, the [3+2] cycloaddition of in situ generated azomethine ylides and sequential Ugi-cyclization strategies provide robust and flexible platforms for generating libraries of drug-like molecules.[5][15]
Future advancements in this field will likely focus on the development of novel MCRs, the expansion of enantioselective catalytic systems to control stereochemistry with even greater precision, and the integration of sustainable practices such as the use of green solvents and enabling technologies like flow chemistry.[3] These innovations will continue to accelerate the discovery and development of new therapeutics built upon the versatile pyrrolidine scaffold.
References
- 1. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 17. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asinger reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Evaluating the Antioxidant Potential of Bromophenol Derivatives
Abstract
Bromophenols (BPs), a class of secondary metabolites predominantly found in marine algae, are gaining significant attention in drug discovery due to their diverse and potent biological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for assessing the antioxidant capacity of bromophenol derivatives. We delve into the core mechanisms of their antioxidant action and present methodologies for both traditional in vitro chemical assays and more biologically relevant cell-based systems. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Bromophenols in Antioxidant Research
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4][5] Antioxidants mitigate this damage by neutralizing free radicals. Marine algae are a prolific source of natural antioxidants, with bromophenols being a particularly promising class of compounds.[6][7][8]
The antioxidant efficacy of a bromophenol is intrinsically linked to its chemical structure. Key determinants include the number and position of hydroxyl groups, the degree of bromination, and the overall molecular scaffold.[1][9][10] For instance, compounds with a catechol (ortho-dihydroxy) group or a 1,4-dihydroxy arrangement often exhibit superior radical scavenging activity.[1][9] This guide provides the foundational knowledge and practical workflows to quantify this activity, enabling the systematic evaluation of novel bromophenol derivatives.
Core Mechanisms of Antioxidant Action
Bromophenols exert their antioxidant effects through several chemical pathways. Understanding these mechanisms is crucial for interpreting assay results and elucidating structure-activity relationships (SAR).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the bromophenol (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), thereby neutralizing it. The resulting bromophenoxyl radical (ArO•) is stabilized by resonance. This is a primary pathway in lipid or non-polar environments.[8][10]
-
Single Electron Transfer (SET): The bromophenol donates an electron to the free radical, forming a bromophenol radical cation (ArOH•+) and an anion of the radical. This is often followed by proton loss. The SET mechanism is more prevalent in polar, aqueous media.[10]
-
Metal Chelation: Many bromophenols can act as secondary antioxidants by chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[6][7] By binding these metals, they prevent their participation in redox cycling (e.g., the Fenton reaction), which generates highly destructive hydroxyl radicals.
Caption: Primary and secondary antioxidant mechanisms of bromophenols.
In Vitro Chemical Assays for Antioxidant Screening
These assays are rapid, cost-effective methods for initial screening. They are based on the ability of an antioxidant to reduce or decolorize a chromogenic oxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the SET mechanism.[11][12] DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades to a pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the bromophenol derivative.[11]
Causality Behind the Protocol:
-
Solvent Choice: DPPH is soluble in organic solvents like methanol or ethanol.[11] Ethanol is often preferred due to lower toxicity. The solvent choice is critical as it can influence the reaction kinetics.
-
Wavelength: The absorbance is monitored at ~517 nm, the wavelength of maximum absorbance for the DPPH radical, ensuring maximum sensitivity to color change.[12]
-
Incubation: A 30-minute incubation in the dark is standard.[12] This allows the reaction to reach a steady state. Protection from light is necessary as DPPH is light-sensitive.[11]
Caption: General workflow for the DPPH radical scavenging assay.
Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a ~0.1 mM DPPH stock solution in 96% ethanol. Adjust the concentration until the absorbance at 517 nm is approximately 1.0 ± 0.1.[12] Store in an amber bottle at 4°C.
-
Prepare a series of concentrations for your bromophenol derivative and a standard antioxidant (e.g., Trolox, BHT) in ethanol.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard, or ethanol (for the blank) to respective wells.
-
Add 200 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate for 30 minutes at room temperature in the dark.
-
-
Measurement & Calculation:
-
Read the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot % Inhibition against the concentration of the bromophenol to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[13] The resulting blue/green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[11]
Causality Behind the Protocol:
-
Radical Generation: ABTS is reacted with potassium persulfate for 12-16 hours in the dark to ensure the complete formation of the stable ABTS•+ radical cation.[13][14]
-
pH and Wavelength: The assay is typically performed at a neutral pH. The absorbance is read at 734 nm, a major peak for ABTS•+, which minimizes interference from the color of the sample itself.
-
Standardization: The ABTS•+ solution is diluted to an absorbance of 0.70 ± 0.02 before use to ensure consistency and reproducibility across experiments.[15]
Caption: General workflow for the ABTS radical cation decolorization assay.
Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[14]
-
To generate the radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12–16 hours.[13]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the sample or Trolox standard to respective wells.
-
Add 190-200 µL of the diluted ABTS•+ solution to all wells.[15]
-
Incubate for approximately 6 minutes at room temperature.
-
-
Measurement & Calculation:
-
Read the absorbance at 734 nm.
-
Calculate the percentage inhibition as in the DPPH assay.
-
Plot the % inhibition against the concentration of Trolox to create a standard curve.
-
Express the antioxidant capacity of the bromophenol as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.[16]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form in an acidic medium.[17] The change in absorbance at 593 nm is proportional to the total reducing power of the sample. This is a SET-based method.[18]
Causality Behind the Protocol:
-
Acidic pH: The reaction is conducted at a low pH (3.6) because it maintains iron solubility and favors the reduction of the Fe³⁺-TPTZ complex.[18]
-
Wavelength: The absorbance is measured at 593 nm, the wavelength of maximum absorbance for the blue Fe²⁺-TPTZ complex, providing a direct measure of the reduction that has occurred.[18]
-
Standard: A solution of known Fe²⁺ concentration (e.g., FeSO₄) is used to create a standard curve, allowing the results to be expressed as ferric reducing equivalents.[19][20]
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. zen-bio.com [zen-bio.com]
Application Notes & Protocols for High-Throughput Screening of Pyrrolidine-Based Compound Libraries
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most valuable and frequently utilized scaffolds in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in numerous natural products and at least 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1][3] The power of the pyrrolidine scaffold lies not in its simplicity, but in its profound stereochemical and conformational complexity.
Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional (3D) structure.[2][3] This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to engage with biological targets.[1][2] Furthermore, the presence of up to four stereogenic centers can lead to as many as 16 distinct stereoisomers, each potentially possessing a unique biological profile due to differential binding to enantioselective proteins.[2] These properties, combined with the nitrogen atom's ability to act as a hydrogen bond donor or acceptor, often enhance aqueous solubility and other critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.[4]
This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for pyrrolidine-based compound libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the strategic rationale behind key experimental decisions, ensuring a robust and self-validating discovery workflow.
Part 1: Strategic Campaign Design & Library Considerations
A successful HTS campaign begins long before the first plate is run. The unique nature of pyrrolidine libraries necessitates careful upfront planning.
The Causality of Library Design
The inherent 3D nature of the pyrrolidine scaffold is its greatest asset and a primary consideration for library design.
-
Stereochemical Diversity: Given that different stereoisomers can have vastly different biological activities, libraries should ideally contain stereochemically pure compounds or well-defined mixtures.[2] Screening racemic mixtures can lead to misleading structure-activity relationships (SAR) and lower apparent potency. Modern synthetic methods, such as asymmetric 1,3-dipolar cycloaddition or the use of chiral building blocks like proline, enable the creation of libraries with high enantiomeric purity.[5][6]
-
Vectorial Diversity: Substituents on the pyrrolidine ring project into distinct vectors in 3D space. A well-designed library will strategically vary these substituents to cover a broad range of chemical space and potential interactions (hydrophobic, hydrogen bonding, ionic).
-
Physicochemical Properties: While the pyrrolidine core is generally favorable, appended groups can drastically alter properties. It is crucial to maintain "drug-like" properties (e.g., appropriate LogP, molecular weight, polar surface area) across the library to avoid screening compounds with inherent liabilities.[7]
Target Class and Assay Selection Rationale
Pyrrolidine derivatives have shown activity against a wide range of targets. The choice of the primary assay is dictated by the target class and is the most critical decision in the HTS workflow.
| Target Class | Common Pyrrolidine Targets | Recommended Primary HTS Assay | Principle |
| G-Protein Coupled Receptors (GPCRs) | Muscarinic, Sigma, Chemokine Receptors | Cell-Based Calcium Mobilization Assay | Measures functional receptor activation (for Gq-coupled GPCRs) by detecting changes in intracellular calcium.[8] |
| Enzymes | Dipeptidyl Peptidase-IV (DPP-IV), Angiotensin-Converting Enzyme (ACE), α-Mannosidase | Biochemical Fluorescence-Based Inhibition Assay | Measures direct inhibition of enzyme activity by detecting a decrease in the formation of a fluorescent product.[5][9] |
| Protein-Protein Interactions (PPIs) | Keap1-Nrf2, p53-MDM2 | Fluorescence Polarization (FP) Competitive Binding Assay | Measures the displacement of a fluorescently labeled ligand from its protein partner, indicating competitive binding by the test compound.[10] |
Part 2: The HTS Workflow: A Self-Validating System
The HTS process is best viewed as a funnel, designed to progressively eliminate false positives and enrich for genuine, target-specific hits. Each stage builds confidence in the remaining compounds.
Caption: The High-Throughput Screening (HTS) cascade for pyrrolidine libraries.
Part 3: Detailed Application Protocols
The following protocols are presented as robust starting points. Crucially, every assay must be optimized and validated for the specific target and reagents being used before commencing a full-scale screen. [11]
Protocol 1: Cell-Based Calcium Mobilization Assay for GPCRs
This protocol is designed for identifying agonists or antagonists of Gq-coupled GPCRs expressed in a host cell line (e.g., HEK293T or CHO).
Principle: Activation of a Gq-coupled GPCR stimulates phospholipase C, leading to the release of Ca²⁺ from the endoplasmic reticulum into the cytoplasm.[8] This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.[4]
Methodology:
-
Cell Plating:
-
Seed HEK293T cells stably expressing the target GPCR into black-walled, clear-bottom 384-well microplates at an optimized density (e.g., 9,000 cells/well in 20 µL of culture medium).[1]
-
Incubate overnight at 37°C, 5% CO₂.
-
Scientist's Note: Cell density is a critical parameter. Too few cells will yield a weak signal, while too many can lead to artifacts. This must be optimized during assay development.
-
-
Dye Loading:
-
Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Gently remove the culture medium and add 20 µL of the 2X dye solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light. A "no-wash" protocol, where dye is added directly to the growth media, can also be validated to simplify the workflow.[1]
-
Scientist's Note: Probenecid (e.g., 2.5 mM) is often included in the assay buffer to inhibit organic anion transporters, preventing the active extrusion of the dye from the cells.[1]
-
-
Compound Addition & Detection:
-
Using an automated liquid handler, add a small volume (e.g., 100 nL) of test compounds from the pyrrolidine library (typically at 10 µM final concentration) or control ligands to the assay plate.
-
Immediately place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Measure the fluorescence signal (Excitation: ~485 nm, Emission: ~525 nm) kinetically for 2-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to controls on each plate: 0% activity (DMSO vehicle) and 100% activity (saturating concentration of a known agonist).
-
Hits are typically identified as compounds that produce a signal greater than three standard deviations from the mean of the DMSO controls.
-
Protocol 2: Fluorescence-Based Enzymatic Assay for DPP-IV Inhibitors
This protocol describes a biochemical assay to identify inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a common target for pyrrolidine-based compounds.
Principle: DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides.[5] The assay uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is non-fluorescent until the Gly-Pro dipeptide is cleaved, releasing the highly fluorescent AMC molecule.[12][13]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.[13]
-
DPP-IV Enzyme: Dilute recombinant human DPP-IV in cold assay buffer to a final concentration that yields a robust signal within the linear range of the assay (determined during development).
-
Substrate: Dilute the Gly-Pro-AMC stock solution in assay buffer. The optimal concentration is typically at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Test Compounds: Prepare the pyrrolidine library in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
To each well of a low-volume black microplate, add:
-
10 µL of Assay Buffer.
-
5 µL of test compound (or DMSO/known inhibitor for controls).
-
5 µL of diluted DPP-IV enzyme solution.
-
-
Mix gently and incubate for 15 minutes at 37°C. This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 5 µL of the Gly-Pro-AMC substrate solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Detection & Data Analysis:
-
Read the fluorescence intensity on a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Controls:
-
100% Activity: Enzyme + Substrate + DMSO.
-
0% Activity (Background): Substrate + DMSO (no enzyme).
-
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Background) / (Signal_100% - Signal_Background)])
-
Identify hits based on a predefined inhibition threshold (e.g., >50%).
-
Part 4: The Pillar of Trustworthiness - Hit Validation
The primary screen is designed for speed and will inevitably produce false positives.[14] A rigorous, multi-step validation process is non-negotiable to ensure that resources are focused on authentic hits.[6][15]
Hit Confirmation and Dose-Response
All primary hits must be re-tested using the same assay to confirm activity. This involves:
-
Re-sourcing: Procuring a fresh powder sample of the hit compound to rule out degradation or contamination of the original library sample.
-
Dose-Response Curve: Testing the compound across a range of concentrations (e.g., 8-10 points, semi-log dilution) to determine its potency (IC₅₀ or EC₅₀) and confirm a sigmoidal dose-response relationship. A flat or irregular curve can be indicative of an artifact.[15]
Counter-Screening: Eliminating Artifacts
Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target.[16]
Common Artifacts & Corresponding Counter-Screens:
| Artifact Type | Mechanism | Recommended Counter-Screen | Rationale |
| Autofluorescence | Compound fluoresces at the assay's emission wavelength. | Read plates before adding assay reagents. | Identifies compounds that intrinsically emit light, creating a false positive signal. |
| Luciferase Inhibition | (For reporter assays) Compound directly inhibits the reporter enzyme (e.g., firefly luciferase). | Run assay with purified luciferase enzyme. | Distinguishes target modulation from reporter interference.[4] |
| Compound Aggregation | Compound forms colloidal aggregates that sequester and denature proteins non-specifically. | Re-run assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | Aggregates are often disrupted by detergents, leading to a loss of activity for this class of false positives.[14] |
| Cytotoxicity | (For cell-based assays) Compound kills the cells, leading to a drop in signal. | Run a standard cell viability assay (e.g., CellTiter-Glo®). | Ensures that the observed effect is due to specific target modulation and not general toxicity. |
Orthogonal Assays: Proving On-Target Activity
An orthogonal assay measures the same biological endpoint but uses a different detection technology or principle.[15] This provides strong evidence that the hit compound is acting on the intended target.
-
Example for a GPCR Hit: A primary hit from a Ca²⁺ mobilization assay (functional) could be validated with a radioligand binding assay (biochemical, measures target occupancy).[17]
-
Example for an Enzyme Hit: A primary hit from a fluorescence-based assay could be validated using a label-free method like mass spectrometry to directly measure substrate and product formation.[18]
Biophysical Validation
For the most promising hit series, biophysical methods provide direct evidence of compound-target engagement, confirming a physical interaction.[12][19]
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (kₒₙ, kₒff) and affinity (K₋) in real-time.
-
Differential Scanning Fluorimetry (DSF): Detects shifts in protein thermal stability upon compound binding.
Caption: A robust, multi-step workflow for hit validation and triage.
Part 5: Data Analysis and Hit-to-Lead Expansion
Once a set of validated hits is confirmed, the focus shifts to understanding the structure-activity relationship (SAR) and identifying promising series for lead optimization.
-
Clustering and SAR Analysis: Validated hits are clustered based on their pyrrolidine core and substitution patterns. This analysis helps identify key structural features that are essential for activity. For example, does activity depend on a specific stereoisomer? Is a particular substituent required at the C-2 position? This initial SAR provides a roadmap for medicinal chemistry efforts.[6]
-
SAR by Analogue: Commercially available analogues of the validated hits are purchased and tested. This is a rapid and cost-effective way to explore the initial SAR landscape and confirm the importance of specific functional groups.
-
Expansion and Optimization: Based on the initial SAR, medicinal chemists can design and synthesize novel pyrrolidine derivatives to improve potency, selectivity, and pharmacokinetic properties, transforming a validated hit into a lead compound.
Conclusion
High-throughput screening of pyrrolidine-based libraries is a powerful engine for modern drug discovery. The scaffold's inherent three-dimensionality offers a distinct advantage in targeting complex biological systems. However, unlocking this potential requires a screening strategy built on the pillars of scientific integrity and logic. By integrating thoughtful library design, robust assay protocols, and a rigorous, multi-faceted hit validation cascade, researchers can navigate the complexities of HTS to uncover novel, high-quality chemical matter for the development of next-generation therapeutics.
References
- 1. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. axxam.com [axxam.com]
- 17. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Biological Activity of Novel Sulfonyl Compounds
Introduction: The Expanding Therapeutic Potential of Sulfonyl Compounds
The sulfonyl group (-SO₂(NH)-) is a cornerstone in medicinal chemistry, best known for its role in the sulfonylurea class of antidiabetic drugs.[1][2] These compounds have been instrumental in the management of type 2 diabetes for decades by stimulating insulin secretion from pancreatic β-cells.[3] Their primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[4][5] This interaction leads to channel closure, membrane depolarization, calcium influx, and ultimately, insulin exocytosis.[6]
However, the biological activities of sulfonyl-containing molecules extend far beyond glycemic control. This diverse class of compounds has been shown to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[7][8][9][10] Sulfonamides and sulfones are associated with at least 10 potential pharmaceutical targets in pathways of glucose metabolism and insulin signaling alone.[11][12] Given this vast therapeutic potential, the development of robust and reliable assays to characterize the biological activity of novel sulfonyl compounds is a critical step in the drug discovery process.[13]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement a suite of assays for the systematic evaluation of novel sulfonyl compounds. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into the interpretation of results. Our approach emphasizes a tiered screening strategy, beginning with broad primary screens to identify "hits" and progressing to more focused secondary and safety assays to elucidate the mechanism of action and assess the toxicological profile of lead candidates.
A Tiered Approach to Assay Development: From Hit Identification to Lead Optimization
The journey of a novel sulfonyl compound from a chemical library to a potential therapeutic candidate is a multi-step process that relies on a well-designed cascade of in vitro assays.[14][15] This tiered approach, often referred to as a screening funnel, is designed to efficiently identify promising compounds while progressively filtering out those with undesirable properties.
Caption: A tiered workflow for the evaluation of novel sulfonyl compounds.
Part 1: Primary Screening for Bioactivity
The initial step in evaluating a library of novel sulfonyl compounds is to perform high-throughput screening (HTS) to identify molecules that exhibit a desired biological effect.[16][17][18] HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated format.[15] The choice of primary assay will depend on the therapeutic area of interest. For a general assessment of bioactivity, a cell viability assay is a common starting point.
Protocol 1: Cell Viability/Cytotoxicity Assay Using a Luminescent Readout
Principle: This assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolically active cells.[19] A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects of the test compound.
Materials:
-
Human cell line relevant to the disease of interest (e.g., a cancer cell line for oncology applications, or a pancreatic β-cell line like MIN6 for diabetes research).
-
Complete cell culture medium.
-
Novel sulfonyl compounds dissolved in an appropriate solvent (e.g., DMSO).
-
A commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Opaque-walled 96-well or 384-well microplates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in opaque-walled microplates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel sulfonyl compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle control (e.g., DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plates and the luminescent assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.[20]
Table 1: Example Data from a Primary Cell Viability Screen
| Compound ID | IC₅₀ (µM) |
| SC-001 | 5.2 |
| SC-002 | > 100 |
| SC-003 | 12.8 |
| SC-004 | 0.9 |
| Positive Control | 0.1 |
Part 2: Elucidating the Mechanism of Action (MoA)
Once "hit" compounds have been identified in the primary screen, the next crucial step is to determine their mechanism of action.[21][22] This involves a series of secondary assays designed to identify the specific molecular target and signaling pathway modulated by the compound.
Focus on a Key Sulfonyl Target: The Sulfonylurea Receptor 1 (SUR1)
For novel sulfonyl compounds with potential antidiabetic activity, the primary target is likely to be the SUR1 subunit of the K-ATP channel.[4][23] The following diagram illustrates the canonical signaling pathway.
Caption: The SUR1 signaling pathway in pancreatic β-cells.
Protocol 2: Cell-Based Kinase Activity Assay
Many sulfonyl compounds are known to be enzyme inhibitors.[11] Kinases are a particularly important class of enzymes in drug discovery.[24] A cell-based kinase assay can determine if a novel sulfonyl compound inhibits the activity of a specific kinase within a cellular context.[20]
Principle: This assay measures the phosphorylation of a specific substrate by a target kinase in cells.[24] Inhibition of the kinase by the test compound leads to a decrease in substrate phosphorylation, which can be quantified using methods like ELISA or AlphaLISA.[24]
Materials:
-
A cell line that expresses the target kinase.
-
Antibodies specific to the phosphorylated substrate and total substrate.
-
A commercial cell-based kinase assay kit.
-
White or clear 96-well or 384-well microplates.
-
Lysis buffer.
-
Wash buffer.
-
Detection reagents.
-
Plate reader with appropriate detection capabilities (e.g., absorbance, fluorescence, or luminescence).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in microplates and allow them to attach.
-
Treat the cells with various concentrations of the novel sulfonyl compound for a specified time.
-
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells with the provided lysis buffer.
-
-
ELISA or AlphaLISA:
-
Follow the manufacturer's protocol for the specific assay format. This typically involves capturing the total substrate on the plate, detecting the phosphorylated substrate with a specific antibody, and then using a secondary antibody conjugated to an enzyme or fluorophore for signal generation.
-
Data Analysis:
-
Calculate the ratio of phosphorylated substrate to total substrate for each treatment condition.
-
Normalize the data to the vehicle control.
-
Plot the normalized kinase activity against the logarithm of the compound concentration to determine the IC₅₀.
Part 3: In Vitro Toxicology and Safety Assessment
Early assessment of a compound's potential toxicity is crucial to avoid costly failures in later stages of drug development.[25][26] In vitro toxicology assays provide a rapid and cost-effective way to screen for potential liabilities.[19][27]
Protocol 3: Ames Test for Mutagenicity
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[28] It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The assay measures the ability of the test compound to cause a reversion mutation that allows the bacteria to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
S9 metabolic activation system (to mimic mammalian metabolism).
-
Minimal glucose agar plates.
-
Top agar.
-
Novel sulfonyl compounds.
-
Positive and negative controls.
Procedure:
-
Preparation:
-
Prepare the tester strains and the S9 mix according to standard protocols.
-
-
Exposure:
-
In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Incubate the mixture.
-
-
Plating:
-
Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation and Colony Counting:
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies on each plate.
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Table 2: Summary of a Tiered Assay Cascade for a Novel Sulfonyl Compound
| Assay Type | Purpose | Endpoint | Example Platform |
| Primary Screen | Identify bioactive compounds | Cell Viability (IC₅₀) | Luminescent ATP Assay |
| Secondary Screen | Determine mechanism of action | Kinase Inhibition (IC₅₀) | Cell-Based ELISA |
| Safety Assessment | Evaluate mutagenic potential | Revertant Colony Count | Ames Test |
Conclusion and Future Directions
The protocols and strategies outlined in this guide provide a robust framework for the initial characterization of novel sulfonyl compounds. By employing a tiered approach that integrates primary screening, mechanism of action studies, and in vitro toxicology, researchers can efficiently identify and advance promising candidates. It is important to remember that these in vitro assays are the first step in a long and complex drug discovery process.[29] Promising compounds will require further validation in more complex cellular models, such as 3D cell cultures and eventually, in vivo animal models, to fully understand their therapeutic potential and safety profile.[28] The continued development of innovative assay technologies, including high-content screening and phenotypic screening platforms, will further enhance our ability to unlock the full therapeutic potential of the versatile sulfonyl scaffold.[18][22]
References
- 1. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and Characteristics of Sulfonylureas and Glinides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 5. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alchetron.com [alchetron.com]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks [technologynetworks.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 22. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. criver.com [criver.com]
- 26. news-medical.net [news-medical.net]
- 27. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Predictive in vitro toxicology screening to guide chemical design in drug discovery [ouci.dntb.gov.ua]
- 29. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Phenylsulfonyl Pyrrolidine Derivatives
Welcome to the technical support center for the purification of phenylsulfonyl pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the highest purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of phenylsulfonyl pyrrolidine derivatives, providing quick and actionable advice.
Q1: What are the primary methods for purifying phenylsulfonyl pyrrolidine derivatives?
A1: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1] The choice between these methods depends on factors such as the scale of your reaction, the nature of impurities, and the desired final purity. In many cases, a combination of these techniques is necessary to achieve a high degree of purity.[1]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound has low solubility at room temperature but is highly soluble at elevated temperatures.[1] For phenylsulfonyl pyrrolidine derivatives, which often exhibit dual polarity, a solvent pair can be very effective.[2] Good starting points include ethanol/water, isopropanol/water, or ethyl acetate/heptane.[2] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific derivative.[1]
Q3: My compound has "oiled out" during crystallization. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue.[1] This can occur if the cooling process is too rapid or if the chosen solvent system is not ideal.[1][2] To encourage crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or allowing the solution to cool more slowly.[1][3][4] If the problem persists, you may need to reconsider your choice of solvent.[1]
Q4: What are the best starting conditions for purifying my phenylsulfonyl pyrrolidine derivative using flash column chromatography?
A4: For flash column chromatography, silica gel is a suitable stationary phase. A common mobile phase for compounds like these is a mixture of hexanes and ethyl acetate.[2] To find the optimal solvent system, it is recommended to use Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for your desired compound.[2]
Q5: How can I confirm the purity of my final product?
A5: It is best to use a combination of analytical techniques to confirm the purity of your final product. High-Performance Liquid Chromatography (HPLC) is useful for determining the percentage of purity and detecting any non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) will confirm the chemical structure and identify any structural isomers or residual solvents.
Section 2: Troubleshooting Guide
This section provides a more detailed approach to resolving specific purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Crystallization | - The reaction may be incomplete, leaving residual starting materials.- Presence of closely related structural isomers or by-products.- The solvent system used for crystallization may not be appropriate.[4] | - Monitor the reaction's completion using TLC or HPLC.- Use chromatographic techniques like flash column chromatography or preparative HPLC for an initial cleanup.- Screen a variety of solvent systems (e.g., ethanol/water, isopropanol/HCl, acetonitrile) to find the best one for crystallization.[4] |
| Poor Crystal Formation or Oiling Out | - The solution is too supersaturated.- Impurities are present that inhibit the formation of a crystal lattice.- The crystallization temperature is not optimal.[4] | - Slow down the crystallization process through gradual cooling or slow solvent evaporation.- Introduce seed crystals to initiate crystallization.- Perform a pre-purification step, such as charcoal treatment or filtration, to remove fine particles and colored impurities.[4] |
| Co-precipitation of Impurities | - Impurities have similar solubility profiles to the desired product.- There are strong intermolecular interactions between the product and impurities. | - Utilize different purification techniques. If crystallization is not effective, try preparative HPLC with a different stationary phase or solvent system. |
| Product Degradation During Purification | - Prolonged exposure to high temperatures during solvent evaporation or recrystallization.- Presence of strong acids or bases from the workup. | - Use a rotary evaporator at a moderate temperature to remove solvents.- Neutralize the crude product before purification if acidic or basic residues are present.- Protect the compound from light if it is photosensitive.[4] |
| Poor Separation in Column Chromatography | - The solvent system (eluent) is inappropriate.- Impurities are co-eluting due to similar polarity.- The column is overloaded. | - Use a solvent system that provides a target Rf value of ~0.3 for the desired compound on a TLC plate.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to improve separation.- Ensure the amount of crude material loaded onto the column does not exceed the recommended capacity for the column size. A general guideline is a 1:20 to 1:50 ratio of sample to silica gel by weight.[2] |
| Chiral Isomers Present | - A racemic starting material was used. | - Utilize a chiral stationary phase in your HPLC or SFC (Supercritical Fluid Chromatography) system for enantiomeric separation. |
Section 3: Experimental Protocols
Here you will find detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Recrystallization using an Ethanol/Water Solvent Pair
-
Dissolution: In a flask, add the crude phenylsulfonyl pyrrolidine derivative. Add a minimal volume of 95% ethanol and gently heat the mixture with stirring until the solid completely dissolves.[2]
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until you observe persistent turbidity.[2]
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[2]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Securely pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Section 4: Visualizing Purification Workflows
The following diagrams illustrate the logical steps and decision-making processes involved in purifying phenylsulfonyl pyrrolidine derivatives.
References
Technical Support Center: Overcoming Challenges in the Synthesis of Chiral Pyrrolidines
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. The pyrrolidine ring is a cornerstone in medicinal chemistry and catalysis, making its efficient and stereocontrolled synthesis a critical endeavor for researchers and drug development professionals.[1][2][3] This guide is designed to provide practical, in-depth solutions to the common challenges encountered in the laboratory. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently posed by scientists working on the synthesis of chiral pyrrolidines.
Q1: What are the primary strategies for introducing chirality in pyrrolidine synthesis?
A1: There are three main approaches to achieve stereocontrol:
-
Chiral Pool Synthesis: This is often the most economical method, utilizing readily available chiral starting materials like L-proline or L-glutamic acid.[4] The inherent stereochemistry of the starting material is carried through the synthetic sequence.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral starting material to direct the stereochemical outcome of a reaction. It is subsequently removed. This method offers high levels of stereocontrol but adds steps to the overall synthesis.
-
Asymmetric Catalysis: This is a powerful and efficient method where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product.[5][6] This includes organocatalysis (e.g., using proline and its derivatives) and metal-based catalysis.[1][7][8]
Q2: How do I choose the right N-protecting group for my pyrrolidine synthesis?
A2: The choice of a nitrogen-protecting group is critical as it influences reactivity, stability, and the ease of deprotection.[9]
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA).[10]
-
Cbz (benzyloxycarbonyl): Stable to a wide range of conditions and is typically removed by catalytic hydrogenolysis, which is a mild method.[10]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Often used in peptide synthesis, it is cleaved under mild basic conditions, commonly with piperidine.[10]
-
Tosyl (Ts): A robust protecting group, stable to both acidic and basic conditions, but requires harsher conditions for removal.[9]
The selection should be based on the overall synthetic strategy, considering the compatibility with other functional groups and reaction conditions. An orthogonal protecting group strategy, using groups that can be removed under different conditions, is highly valuable for multi-step syntheses.[10]
Q3: What are the most common and powerful ring-forming reactions for constructing the pyrrolidine scaffold?
A3: Several key reactions are employed:
-
[3+2] Cycloadditions: The reaction between an azomethine ylide and an alkene is one of the most efficient methods for synthesizing substituted pyrrolidines, with the potential to create multiple stereocenters in a single step.[11][12][13]
-
Intramolecular Cyclization: This involves the cyclization of a linear precursor, such as an amino alcohol or an amino alkene.[14][15] Methods like intramolecular aza-Michael additions are common.[12]
-
Palladium-Catalyzed Reactions: Intramolecular hydroamination and aminoarylation of alkenes are powerful Pd-catalyzed methods for pyrrolidine synthesis.[14]
Troubleshooting Guide
This section provides detailed solutions to specific experimental problems you may encounter.
Issue 1: Low Diastereoselectivity in Ring-Forming Reactions
Poor control over the relative stereochemistry of substituents on the pyrrolidine ring is a common hurdle.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Steric or Electronic Differentiation in the Transition State | Lower the Reaction Temperature: Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve diastereoselectivity.[16] | Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. |
| Inappropriate Solvent | Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. | The solvent can influence the conformation of the transition state and the solubility of intermediates, thereby affecting the stereochemical outcome. |
| Suboptimal Catalyst or Reagent | Modify the Catalyst/Reagent: For metal-catalyzed reactions, screen different ligands. For organocatalyzed reactions, consider using a bulkier proline derivative.[1] | The steric and electronic properties of the catalyst or reagent play a direct role in creating a chiral environment that favors the formation of one diastereomer over the other. |
| Flexible Substrate Conformation | Modify the Substrate: Consider changing the N-protecting group to a bulkier or more rigid one to restrict conformational freedom.[16] | A more rigid substrate will have a more defined low-energy conformation, which can lead to a more predictable and selective approach of the reagent. |
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
Achieving high enantiomeric excess (e.e.) is often the primary goal, and low values can be frustrating.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Catalyst Performance | Catalyst Screening: Test a variety of chiral catalysts (e.g., different proline derivatives, chiral ligands for metal catalysts).[1][6] | The "lock and key" principle applies; the ideal catalyst will provide the best fit for the substrate to induce high stereoselectivity. |
| Incorrect Catalyst Loading | Optimize Catalyst Loading: Vary the catalyst concentration (e.g., 5 mol%, 10 mol%, 20 mol%). | While higher loading can sometimes improve conversion, it may also lead to the formation of catalyst aggregates or side reactions that can decrease enantioselectivity. |
| Presence of Water or Other Impurities | Use Anhydrous Conditions and Purified Reagents: Ensure all solvents and reagents are dry and free of impurities that could poison the catalyst. | Water can interfere with the catalyst-substrate interaction, particularly in metal-catalyzed reactions and some organocatalytic transformations. |
| Unfavorable Reaction Temperature | Temperature Optimization: Evaluate a range of temperatures. Lower temperatures often improve enantioselectivity.[16] | Similar to diastereoselectivity, lower temperatures can enhance the energy difference between the enantiomeric transition states. |
Issue 3: Challenges in [3+2] Cycloaddition Reactions with Azomethine Ylides
These powerful reactions can sometimes be plagued by issues of regioselectivity, stereoselectivity, and reactivity.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Poor Regioselectivity | Modify Dipolarophile or Azomethine Ylide: Altering the electronic nature of the substituents on either the alkene (dipolarophile) or the azomethine ylide can influence the regiochemical outcome.[17][18] | The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and dipolarophile. Modifying substituents changes these orbital energies and coefficients. |
| Low Reactivity | Use a Lewis Acid Catalyst: For certain systems, the addition of a Lewis acid can activate the dipolarophile towards cycloaddition.[7] | The Lewis acid coordinates to the dipolarophile, lowering its LUMO energy and accelerating the reaction. |
| Formation of Complex Product Mixtures | Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time. Consider a one-pot, multi-component approach to minimize side reactions.[13][19] | Precise control over reaction parameters can suppress undesired pathways and favor the desired cycloaddition. |
Issue 4: Difficulties in Purification and Isolation
The final step of isolating the pure chiral pyrrolidine can be a significant bottleneck.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inseparable Enantiomers | Chiral HPLC or SFC: Use a chiral stationary phase (CSP) to resolve the enantiomers.[20][21] Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent.[20][22] | Chiral columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. |
| Formation of Diastereomeric Salts for Resolution | Screen Resolving Agents and Solvents: If using classical resolution, screen various chiral resolving agents (e.g., tartaric acid derivatives) and crystallization solvents.[22] | The formation of diastereomeric salts with different solubilities is key to successful classical resolution. The choice of solvent is critical for achieving good separation through crystallization. |
| Poor Peak Shape in Chromatography | Add a Mobile Phase Modifier: For basic pyrrolidines, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape by masking active sites on the stationary phase.[21] | This minimizes unwanted interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase, reducing peak tailing. |
Experimental Protocols & Workflows
Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure for a proline-catalyzed aldol reaction, a cornerstone of organocatalysis for C-C bond formation.[8][23][24][25]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
Procedure:
-
To a clean, dry vial, add the aldehyde, ketone, and (S)-proline.
-
Add anhydrous DMSO and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Workflow: Troubleshooting Low Diastereoselectivity
The following diagram illustrates a logical workflow for addressing issues of low diastereoselectivity.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Diagram: Proline Catalysis Cycle
This diagram illustrates the generally accepted catalytic cycle for proline-catalyzed asymmetric reactions, such as the aldol reaction.[26]
Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Pyrrolidine Derivatives
Welcome to the technical support center for the stereoselective synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic scaffolds. Pyrrolidine rings are prevalent in a vast array of pharmaceuticals and natural products, making their stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of pyrrolidines?
A1: The primary strategies can be broadly categorized into two approaches: modification of a pre-existing chiral pyrrolidine (often from the chiral pool, like L-proline) and de novo synthesis via asymmetric cyclization.[3][4][5][6] Key reactions for de novo synthesis include:
-
[3+2] Cycloadditions: Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes are a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters.[7][8][9]
-
Aza-Michael Additions: Intramolecular aza-Michael additions can be rendered enantioselective using chiral catalysts.[10]
-
Reductive Amination of Dicarbonyls: The cyclization of 1,4-dicarbonyl compounds with primary amines can be guided by chiral catalysts or auxiliaries.
-
C-H Amination: Rhodium-catalyzed asymmetric C-H amination reactions have emerged as a modern approach to form the pyrrolidine ring.[1]
Q2: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my product?
A2: Chiral chromatography is the gold standard for determining enantiomeric excess.[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating pyrrolidine enantiomers.[12]
-
Chiral Gas Chromatography (GC): Suitable for volatile pyrrolidine derivatives. Derivatization may be necessary to improve volatility and separation.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents (e.g., Mosher's acid) can induce chemical shift differences between enantiomers, allowing for ee determination by integration.[14][15][16]
Q3: My reaction is complete, but I'm having trouble with purification. What are some common issues?
A3: Pyrrolidines can be challenging to purify due to their basicity and polarity.
-
High Water Solubility: As basic compounds, pyrrolidines can be highly soluble in water, especially when protonated. An acid-base extraction can be an effective purification step.[17]
-
Co-elution with Byproducts: If standard silica gel chromatography fails, consider changing the stationary phase (e.g., alumina) or using a different solvent system.[17] Recrystallization of a salt form (e.g., hydrochloride) can also be an effective purification method.[18]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Stereoselectivity
Q: My reaction is producing a racemic mixture or a low diastereomeric/enantiomeric ratio. What factors should I investigate?
A: Low stereoselectivity is a common hurdle. The root cause often lies in the reaction conditions that influence the transition state energies of the competing stereochemical pathways.
Potential Causes & Solutions
| Factor | Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst | - Inactive or Impure Catalyst: The chiral catalyst may be degraded or of insufficient purity. - Incorrect Catalyst Loading: Too little catalyst may result in a dominant background (non-catalyzed) reaction. | 1. Verify Catalyst Quality: Use a freshly opened or properly stored catalyst. If in doubt, test the catalyst with a known reaction. 2. Optimize Catalyst Loading: Screen a range of catalyst concentrations (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal loading.[19] A higher loading might be necessary to outcompete the non-catalyzed pathway. |
| Temperature | - High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to lower selectivity. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This will favor the pathway with the lower activation energy, which is typically the one leading to the desired stereoisomer.[17] |
| Solvent | - Inappropriate Solvent Polarity: The solvent can influence the geometry of the transition state through solvation effects.[20] | 1. Screen Solvents: Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). The optimal solvent will stabilize the desired transition state more effectively than the competing ones.[19][21] |
| Substrate | - Insufficient Steric or Electronic Differentiation: The substituents on the substrate may not be different enough for the chiral catalyst to effectively distinguish between the two faces of the molecule. | 1. Modify Substrate: If possible, increase the steric bulk of a directing group on the substrate. This can enhance facial selectivity by creating a greater steric clash in the transition state leading to the undesired isomer.[17] |
Problem 2: Low Reaction Yield
Q: The reaction is stereoselective, but the overall yield of the desired pyrrolidine is poor. What could be the issue?
A: Low yields can stem from a variety of factors including poor reactivity, product degradation, or competing side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. benchchem.com [benchchem.com]
- 18. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Sulfonyl Chloride Reactions
Welcome to the Technical Support Center for sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with sulfonyl chlorides. Here, we address common challenges encountered during the synthesis of sulfonamides and sulfonate esters, providing expert insights, troubleshooting guides, and validated protocols in a direct question-and-answer format.
Part 1: Critical Safety & Handling
Sulfonyl chlorides are highly reactive, corrosive, and moisture-sensitive electrophiles. Proper handling is paramount to ensure both experimental success and personal safety.
Q1: What are the essential safety precautions when working with sulfonyl chlorides?
A1: Due to their hazardous nature, several precautions are mandatory. Sulfonyl chlorides react violently with water and can release corrosive hydrogen chloride (HCl) gas.[1]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, a lab coat, and appropriate chemical-resistant gloves.[2][3]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3]
-
Quenching: Never quench a reaction by adding water directly to the reaction mixture. The recommended procedure is to slowly add the reaction mixture to a separate vessel containing a stirred, cold quenching solution (e.g., ice-water or a cold bicarbonate solution).
-
Spill & Waste: Neutralize spills with an inert absorbent material like sand or vermiculite, followed by treatment with soda ash or slaked lime. Dispose of all waste in accordance with institutional and local regulations.[2]
Part 2: Troubleshooting Sulfonamide Synthesis (Reaction with Amines)
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for synthesizing sulfonamides.[4] While robust, this reaction is prone to several side reactions and challenges.
Q2: My reaction with a primary amine is yielding a significant amount of a di-sulfonylated byproduct. How can I prevent this?
A2: The formation of a di-sulfonamide, R-N(SO₂R')₂, is a frequent side reaction when using primary amines (R-NH₂).[5] This occurs because the initial sulfonamide product (R-NHSO₂R') still possesses an acidic N-H proton, which can be deprotonated by the base, allowing for a second reaction with the sulfonyl chloride.
To favor the mono-sulfonamide product:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the amine to the sulfonyl chloride. An excess of the sulfonyl chloride will drive the reaction towards the di-substituted product.[5]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C). This prevents localized high concentrations of the electrophile.[5]
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to decrease the rate of the second sulfonylation, which typically requires a higher activation energy.[5]
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or pyridine just sufficient to scavenge the generated HCl.[6] Using an excess of a very strong base can increase the concentration of the deprotonated sulfonamide, favoring the side reaction.
Q3: My reaction is sluggish or fails completely when using an electron-poor or sterically hindered amine. What can I do to drive it to completion?
A3: The nucleophilicity of the amine is critical for the reaction's success.[4] Electron-withdrawing groups on an aniline, for instance, or significant steric bulk around the nitrogen atom can dramatically slow the reaction rate.
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Microwave-assisted synthesis has also been shown to accelerate these reactions, often without the need for a solvent or catalyst.[7]
-
Use a Stronger Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like sodium hydride (NaH) can be effective, though care must be taken with NaH due to its reactivity.[4]
-
Catalysis: Indium(III) triflate has been reported as an efficient catalyst for the sulfonylation of less nucleophilic and sterically hindered anilines.[8]
-
Alternative Reagents: If possible, consider using a more reactive sulfonylating agent, such as a sulfonyl fluoride, although these are generally less reactive than chlorides.[9]
Q4: My yield is low, and I've isolated sulfonic acid from my reaction mixture. What is the cause and how can I fix it?
A4: The presence of the corresponding sulfonic acid (R-SO₃H) is a clear indicator that your sulfonyl chloride is hydrolyzing due to the presence of water.[10] Sulfonyl chlorides are highly susceptible to hydrolysis, a competitive reaction that consumes your starting material.[11][12]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Run the reaction under a positive pressure of a dry, inert gas like nitrogen or argon to exclude atmospheric moisture.
-
Reagent Purity: Use a fresh bottle of sulfonyl chloride. Older bottles may have been compromised by repeated exposure to air. The stability of sulfonyl chlorides can vary; for example, some heteroaromatic sulfonyl chlorides are known to be particularly unstable.[13][14]
Decision Logic for Sulfonamide Synthesis Troubleshooting
Caption: Troubleshooting workflow for common sulfonamide synthesis issues.
Part 3: Troubleshooting Sulfonate Ester Synthesis (Reaction with Alcohols)
The conversion of alcohols to sulfonate esters (e.g., tosylates, mesylates) is a fundamental transformation in organic synthesis, primarily to convert a poor hydroxyl leaving group into an excellent one.[15]
Q5: I'm trying to form a tosylate from a secondary alcohol, but I'm getting the corresponding alkyl chloride as a major byproduct. Why is this happening?
A5: The formation of an alkyl chloride is a well-known side reaction, particularly when using sulfonyl chlorides in the presence of amine bases like pyridine or when using chlorinated solvents like dichloromethane (DCM).[8] The mechanism involves the formation of a sulfonylpyridinium intermediate, which can be displaced by the chloride counter-ion in an Sₙ2 reaction.
To minimize alkyl chloride formation:
-
Choice of Base: Avoid pyridine if this side reaction is problematic. Triethylamine (TEA) is a common alternative.[16] Some specialized diamine bases have also been developed to suppress this pathway.[8]
-
Solvent: If possible, use a non-chlorinated solvent like THF or acetonitrile.
-
Temperature: Keep the reaction temperature low (typically 0 °C) to disfavor the Sₙ2 displacement.
Q6: My alcohol is sterically hindered, and the sulfonylation reaction is very slow. How can I improve the conversion?
A6: Steric hindrance can significantly impede the approach of the alcohol's oxygen to the electrophilic sulfur atom.[17]
-
Less Bulky Reagent: Switch from a bulky sulfonyl chloride like p-toluenesulfonyl chloride (TsCl) to a smaller one, such as methanesulfonyl chloride (MsCl).[15][17]
-
More Reactive Reagent: Use a more electrophilic reagent like trifluoromethanesulfonyl anhydride (Tf₂O), which reacts much more rapidly than sulfonyl chlorides.
-
Catalysis: The reaction can be catalyzed by additives such as 4-methylpyridine N-oxide or various Lewis acids, which can accelerate the sulfonylation of hindered alcohols.[8]
Relative Reactivity and Steric Hindrance
| Sulfonylating Agent | Abbreviation | Structure | Relative Reactivity | Steric Bulk |
| Methanesulfonyl Chloride | MsCl | CH₃SO₂Cl | Moderate | Low |
| p-Toluenesulfonyl Chloride | TsCl | p-CH₃C₆H₄SO₂Cl | Moderate-High | High |
| Trifluoromethanesulfonyl Anhydride | Tf₂O | (CF₃SO₂)₂O | Very High | Moderate |
Competing Pathways in Sulfonate Ester Formation
Caption: Key reaction pathways in the sulfonylation of alcohols.
Part 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is optimized to minimize di-sulfonylation.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate dry flask, prepare a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4][6][18]
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester (Tosylate)
This protocol is a standard procedure for activating a primary or secondary alcohol.
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM) or pyridine (as solvent) to make a ~0.2 M solution.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq). If not using pyridine as the solvent, add pyridine (1.5 eq) or triethylamine (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours or until TLC/LCMS analysis indicates complete consumption of the starting alcohol. For some hindered alcohols, the reaction may need to be stirred overnight at 4 °C.
-
Work-up: Quench the reaction by slowly adding cold water. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers and wash sequentially with cold 1 M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often used directly in the next step, but can be purified by flash chromatography if necessary.[8][15][17]
References
- 1. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Bromophenylsulfonyl Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the common yet challenging solubility issues associated with bromophenylsulfonyl compounds in experimental assays. Poor solubility can lead to underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR), ultimately hindering drug discovery projects.[1][2][3] This resource is designed to equip you with the knowledge to proactively prevent and reactively solve these critical experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are bromophenylsulfonyl compounds often poorly soluble in aqueous assay buffers?
A1: The solubility challenge stems from the inherent physicochemical properties of the bromophenylsulfonyl scaffold. The presence of a lipophilic (hydrophobic) bromophenyl group and a relatively nonpolar sulfonyl group contributes to a molecular structure that is not readily solvated by water. For a compound to dissolve, the energy required to break the crystal lattice of the solid must be overcome by the energy released upon its interaction with the solvent molecules. In the case of many bromophenylsulfonyl derivatives, the strong intermolecular forces in the solid state and the hydrophobic nature of the molecule make this process unfavorable in aqueous environments.[4][5]
Q2: My compound is soluble in DMSO, but precipitates when I add it to my assay medium. Why does this happen?
A2: This common phenomenon is known as "crashing out" or antisolvent precipitation.[5][6] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.[7][8] When a concentrated DMSO stock solution is introduced into an aqueous buffer, the solvent environment changes drastically and rapidly. The aqueous medium is a poor solvent for the compound, and the final concentration of DMSO is often too low to maintain solubility, causing the compound to precipitate out of the solution.[5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my screening assay?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results.
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[9][10] It measures the concentration at which a compound precipitates under these specific, non-equilibrium conditions.[11] This is often what is encountered in high-throughput screening (HTS).[9]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[1][9]
For initial HTS and many in vitro assays, kinetic solubility is often the more practical and relevant parameter as it mimics the experimental conditions.[9][10][11] However, kinetic solubility values can be higher than thermodynamic solubility due to the formation of a supersaturated solution.[11][12][13] For lead optimization and formulation development, thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility.[12][13][14]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO is cell-line dependent.[5][6] As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% to minimize cytotoxicity.[6] However, some cell lines can be sensitive to concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[15]
Section 2: Proactive Strategies to Enhance Solubility
Preventing precipitation before it occurs is always preferable. The following strategies can be employed to improve the solubility of bromophenylsulfonyl compounds in your assays.
Strategy 1: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution. Many bromophenylsulfonyl compounds possess acidic or basic functional groups. By adjusting the pH of the assay buffer, you can shift the equilibrium towards the more soluble ionized form. For acidic compounds, increasing the pH above their pKa will deprotonate them, forming a more soluble salt. Conversely, for basic compounds, decreasing the pH below their pKa will lead to the formation of a more soluble protonated species.[4][16]
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[8][17][18] It is critical to first determine the tolerance of your assay system to any co-solvent.
| Co-solvent | Typical Concentration in Assays | Notes |
| DMSO | < 0.5% - 1% | Most common, but can have biological effects.[4] |
| Ethanol | < 1% | Can be used as an alternative to DMSO.[15] |
| Polyethylene Glycol (PEG 400) | 1-5% | Generally less toxic than DMSO.[4] |
| Propylene Glycol | 1-5% | Another less toxic alternative. |
Strategy 3: Employing Excipients
Excipients are pharmacologically inactive substances that can be used to improve the solubility of a drug.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex that has a soluble exterior.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 can be used at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.[15][16]
Section 3: Troubleshooting Guide for Compound Precipitation
Even with proactive measures, precipitation can still occur. This guide provides a systematic approach to troubleshooting and resolving these issues.
Issue 1: Compound precipitates immediately upon addition to the assay buffer.
This is a classic case of the compound "crashing out" of solution due to a rapid solvent shift.[6]
Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate compound precipitation.
Solutions:
-
Optimize the Dilution Protocol: Instead of a single, large dilution from a high-concentration DMSO stock, perform serial dilutions. This gradual reduction in DMSO concentration can help maintain solubility.[15]
-
Pre-warm the Assay Medium: Warming the buffer to the assay temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[15]
-
Rapid Mixing: Add the compound stock to the assay buffer while vortexing or swirling to ensure rapid and even dispersion. This can prevent localized high concentrations that are prone to precipitation.[15]
Issue 2: The compound solution is initially clear but a precipitate forms over time during incubation.
This delayed precipitation can be caused by several factors.
Possible Causes and Solutions:
| Cause | Solution |
| Temperature Shifts | Changes in temperature between preparation and incubation can affect solubility.[6] Ensure all solutions are equilibrated to the incubation temperature before mixing. |
| pH Changes in Incubator | The CO2 environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.[6] Use a buffer with sufficient buffering capacity for the incubation conditions. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[6] If possible, simplify the buffer composition or test different media formulations. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may help. Including a small amount of a non-ionic surfactant can also mitigate this issue.[16] |
Section 4: Experimental Protocols
Protocol 1: Preparation of an Accurate High-Concentration Stock Solution
Accurate stock solutions are the foundation of reliable assay results.[19][20]
-
Weighing the Compound: Use a calibrated analytical balance to accurately weigh the bromophenylsulfonyl compound.[19]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-30 mM).[1][4] Use a volumetric flask for the highest accuracy.[19]
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming in a water bath or brief sonication can aid in dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C) to prevent water absorption and degradation.[1]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of your compounds.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing the aqueous assay buffer.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Workflow for Solubility Assessment
Caption: General workflow for kinetic solubility determination.
Section 5: Conclusion
Addressing the solubility of bromophenylsulfonyl compounds is a critical aspect of successful drug discovery research. By understanding the underlying principles of solubility and employing a systematic approach to both preventing and troubleshooting precipitation, researchers can generate more reliable and reproducible data. This guide provides a foundation of knowledge and practical protocols to navigate these challenges effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. inventivapharma.com [inventivapharma.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. fastercapital.com [fastercapital.com]
Technical Support Center: Scaling Up the Synthesis of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important sulfonamide. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your synthesis.
I. Troubleshooting Guide
This section addresses specific issues that can be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Sulfonyl Chloride: The starting material, 3-bromo-5-methylbenzenesulfonyl chloride, may have hydrolyzed due to improper storage or exposure to moisture.[1][2] | - Use a fresh or newly purified batch of the sulfonyl chloride. Ensure all glassware is flame-dried, and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] - The purity of crude liquid organosulfonyl chlorides can be improved by scrubbing with an aqueous hydrochloric acid solution to remove the more water-soluble sulfonic acid.[2][3] |
| Low Reactivity of Pyrrolidine: While generally reactive, issues can arise from poor quality or incorrect stoichiometry. | - Ensure the pyrrolidine is of high purity and used in the correct stoichiometric ratio (typically a slight excess). - For less reactive amines, increasing the reaction temperature or using a more polar aprotic solvent like acetonitrile might be beneficial.[1][4] |
| Incorrect Stoichiometry: An improper molar ratio of reactants is a common reason for incomplete conversion.[1] | - Carefully verify the molar equivalents of 3-bromo-5-methylbenzenesulfonyl chloride, pyrrolidine, and the base. A slight excess of the amine (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the sulfonyl chloride.[4] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution(s) |
| Formation of a Polar Byproduct (Sulfonic Acid): This is a strong indication of water in the reaction mixture, leading to the hydrolysis of the sulfonyl chloride.[2] | - Rigorously use anhydrous solvents and flame-dried glassware. Conduct the reaction under a dry, inert atmosphere.[1] - When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice) to minimize further hydrolysis of any remaining sulfonyl chloride.[2] |
| Unreacted Starting Materials: Incomplete reaction can leave both 3-bromo-5-methylbenzenesulfonyl chloride and pyrrolidine in the crude product. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] - Ensure sufficient reaction time. Allow the reaction to stir at room temperature for an adequate period (e.g., 6-18 hours) after the addition of the sulfonyl chloride.[5] |
| Formation of Side-Products from the Base: The choice and amount of base can influence side reactions. | - Use a non-nucleophilic, sterically hindered base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[5][6] - Use the appropriate amount of base (typically 1.1-1.5 equivalents) to avoid potential side reactions.[1] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution(s) |
| Oily Product Instead of Crystalline Solid: Sulfonamides are typically crystalline.[6] An oily product may indicate the presence of impurities. | - Ensure the work-up procedure is thorough to remove all soluble impurities. This includes sequential washes with 1M HCl, water, saturated NaHCO₃ solution, and brine.[5] - If flash column chromatography is used, ensure proper solvent system selection to achieve good separation. Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can also yield a pure, crystalline product.[5] |
| Co-elution of Impurities during Chromatography: Some impurities may have similar polarity to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for flash chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC if chromatographic separation is insufficient. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromo-5-methylbenzenesulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[5]
Caption: General reaction pathway for sulfonamide synthesis.
Q2: How critical is the rate of addition of the sulfonyl chloride?
A2: The rate of addition is very important, especially on a larger scale. A slow, dropwise addition of the 3-bromo-5-methylbenzenesulfonyl chloride solution to the cooled reaction mixture is recommended.[4][5] This helps to control the exotherm of the reaction and minimize the formation of potential side products.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: For reaction monitoring, Thin-Layer Chromatography (TLC) provides a quick and effective way to track the consumption of starting materials.[1] For final product characterization, High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for confirming the structure of this compound.[5][7]
Q4: Are there any specific safety precautions to consider when scaling up this synthesis?
A4: Yes. Sulfonyl chlorides are corrosive and moisture-sensitive, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[1] The reaction can be exothermic, so maintaining good temperature control, especially during the addition of the sulfonyl chloride, is crucial. Pyrrolidine is a flammable and corrosive liquid and should also be handled with care.
III. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry |
| 3-bromo-5-methylbenzenesulfonyl chloride | 269.54 | 1.0 eq |
| Pyrrolidine | 71.12 | 1.1 - 1.2 eq |
| Pyridine (or Triethylamine) | 79.10 (101.19) | 1.5 eq |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| 1M Hydrochloric Acid | - | Work-up |
| Saturated Sodium Bicarbonate Solution | - | Work-up |
| Brine | - | Work-up |
| Anhydrous Magnesium Sulfate | - | Drying Agent |
Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[5]
-
Sulfonyl Chloride Addition: Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.[1][5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[1][5]
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.[5]
Caption: Step-by-step workflow for the synthesis of this compound.
IV. References
-
Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem. 5
-
Purification of crude, liquid organosulfonyl chloride. Google Patents. 3
-
Technical Support Center: Sulfonylation of Primary Amines. Benchchem. 4
-
Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. 1
-
Avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem. 2
-
Sulfonamide. Wikipedia. 6
-
Application Notes and Protocols for the Analytical Characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine. Benchchem. 7
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Bromophenylsulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bromophenylsulfonyl moiety is a key pharmacophore in medicinal chemistry, recognized for its presence in a diverse range of biologically active compounds. Its unique electronic and steric properties allow for potent and selective interactions with various biological targets. This guide provides an in-depth comparison of bromophenylsulfonyl derivatives, exploring how subtle structural modifications influence their activity against critical therapeutic targets like carbonic anhydrases and cancer cell lines. We will delve into the causality behind experimental designs and present supporting data to illuminate the path from chemical structure to biological function.
Targeting Carbonic Anhydrase: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that are crucial in physiological processes, including pH regulation and CO2 transport.[1] Their dysfunction is implicated in diseases like glaucoma, epilepsy, and cancer, making them a prime target for drug discovery.[1] The benzenesulfonamide group is a classic zinc-binding pharmacophore, and its derivatives are potent CAs inhibitors.[1][2]
The core principle of sulfonamide-based CA inhibitors is the coordination of the sulfonamide anion (-SO2NH-) to the Zn2+ ion within the enzyme's active site, which is essential for its catalytic activity.[2] The structure-activity relationship (SAR) of these inhibitors is heavily influenced by substitutions on the aromatic ring, which can enhance binding affinity and confer selectivity for different CA isoforms.
Comparative Analysis of Inhibitory Activity:
The inhibitory potential of bromophenylsulfonyl derivatives can be inferred by comparing them to other well-characterized benzenesulfonamide analogs. The key to their efficacy lies in how different substitutions on the phenyl ring interact with amino acid residues lining the active site cavity.
| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ, nM) | Key Structural Feature |
| Acetazolamide (Standard) | hCA I | 250 | Unsubstituted heterocyclic sulfonamide |
| hCA II | 12 | ||
| hCA IX | 25 | ||
| hCA XII | 5.7 | ||
| 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide | hCA IX | 1.5 | Bulky triazolylphenyl substitution |
| hCA XII | 0.8 | ||
| N-(4-sulfamoylphenyl)acetamide | hCA IX | 3.2 | Acetamido group |
| hCA XII | 4.5 | ||
| 4-{2-[1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]hydrazino}benzenesulfonamide | hCA I | 21.95 | Bromo-coumarin moiety |
Data compiled from publicly available research literature.[1][3]
Causality and Experimental Rationale:
The data reveals a critical SAR principle: extending the sulfonamide scaffold with additional aromatic or heterocyclic moieties can dramatically increase potency and selectivity, particularly for tumor-associated isoforms hCA IX and XII.[1][4]
-
Rationale for bulky substitutions: The active site of CAs can be divided into two regions: a hydrophilic part containing the catalytic zinc ion and a hydrophobic part. While the sulfonamide group anchors the molecule to the zinc, appending larger, hydrophobic groups (like the phenyl-triazolyl moiety) allows for additional interactions with the hydrophobic region of the active site. This is particularly effective for isoforms like hCA IX and XII, which have larger active site cavities compared to the cytosolic isoforms hCA I and II.
-
The role of the bromo substituent: The presence of a bromine atom, as seen in the coumarin derivative, can increase inhibitory activity.[3] This is attributed to its electron-withdrawing nature and its ability to form halogen bonds with protein residues, further stabilizing the enzyme-inhibitor complex.
This comparative approach, leveraging data from analogous compounds, underscores the importance of targeted chemical modifications in achieving isoform-selective carbonic anhydrase inhibition.[1]
The fundamental role of carbonic anhydrase and the mechanism of its inhibition by sulfonamide-based drugs are central to understanding the therapeutic action of these compounds.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Anticancer Activity: Targeting Proliferation and Survival
The sulfonamide scaffold is a versatile building block for anticancer agents, acting through various mechanisms including the inhibition of carbonic anhydrases, kinases, and microtubule polymerization.[2][5] Bromophenylsulfonyl derivatives have shown significant cytotoxic effects against a range of cancer cell lines.
Comparative Analysis of Anticancer Potency:
The antiproliferative activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Key Structural Feature |
| (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | Mouse Melanoma (B16-F10) | 1.2 | Bromophenyl and fluorophenyl groups |
| (E)-3-(benzo[d][1][6]dioxol-5-yl)-N-(phenylsulfonyl)acrylamide | Human Breast Cancer (MCF-7) | 0.17 | Benzodioxolyl group |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives (16c, 16d) | Multiple (HeLa, SKOV-3, MCF-7) | < 10 | Chloro, mercapto, methyl substitutions |
Data compiled from publicly available research literature.[7]
Causality and Experimental Rationale:
The anticancer SAR suggests that lipophilicity and the specific arrangement of aromatic and heterocyclic rings are crucial for activity.
-
Rationale for cinnamamide hybrids: Hybrid molecules combining the cinnamic acid moiety and a benzenesulfonamide group have shown potent anticancer effects.[7] The cinnamic acid portion can interact with various cellular targets, while the sulfonamide group can be tailored to inhibit specific enzymes, such as histone deacetylases (HDACs), which are often dysregulated in cancer.[7]
-
Impact of substitutions: The addition of halogen atoms (bromo, fluoro, chloro) and other functional groups can modulate the compound's electronic properties and its ability to penetrate cell membranes. For instance, compounds 16c and 16d, which demonstrated the best activity in one study, feature a complex substitution pattern on the phenylsulfonyl ring, highlighting the importance of fine-tuning the structure to achieve optimal cytotoxicity.[7]
The development of novel anticancer agents from a bromophenylsulfonyl scaffold follows a structured and iterative process, from initial design to biological validation.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential. Below is a representative protocol for a key in vitro assay.
This assay measures a compound's ability to inhibit the CO₂ hydration activity of a specific CA isoform.
Principle: The assay is based on a stopped-flow technique that measures the change in pH as CA catalyzes the hydration of carbon dioxide. The rate of this reaction is monitored by observing the color change of a pH indicator.[6]
Materials:
-
Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)
-
Tris buffer (pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Test compounds (bromophenylsulfonyl derivatives) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the hCA isoform in the Tris buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., Acetazolamide) in DMSO.
-
Assay Reaction: a. The stopped-flow instrument will have two syringes. Syringe A contains the enzyme solution and the pH indicator in Tris buffer. Syringe B contains the CO₂-saturated water. b. To measure the inhibited reaction, a specific concentration of the test compound is pre-incubated with the enzyme solution in Syringe A for a set time (e.g., 15 minutes) at room temperature. c. The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. d. The spectrophotometer records the absorbance change of the pH indicator over time (typically 10-100 seconds).
-
Data Analysis: a. The initial rates of the enzymatic reaction are calculated from the slope of the absorbance curve. b. The percentage of inhibition for each compound concentration is calculated relative to the uninhibited control (enzyme without inhibitor). c. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. d. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [mdpi.com]
validation of analytical methods for 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
An In-Depth Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. For novel compounds such as this compound, a sulfonamide derivative with potential therapeutic applications, establishing a robust, reliable, and accurate analytical method for its quantification is a critical first step. This guide provides a comprehensive comparison of potential analytical methodologies, with a primary focus on a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance with viable alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: this compound
The structure of this compound, featuring a sulfonamide group, a brominated aromatic ring, and a pyrrolidine moiety, dictates the choice of analytical strategy. The presence of a chromophore in the phenylsulfonyl group makes UV detection a viable and accessible option. Its molecular weight and polarity suggest that liquid chromatography would be a more suitable separation technique than gas chromatography without derivatization.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For its balance of robustness, cost-effectiveness, and widespread availability in QC laboratories, a reverse-phase HPLC-UV method is proposed as the primary analytical technique. The non-polar nature of the brominated methylphenyl group and the moderate polarity of the sulfonamide and pyrrolidine groups make it an ideal candidate for separation on a C18 stationary phase.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. The C18 phase provides the necessary hydrophobicity for retaining the analyte, while the particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. The organic modifier (acetonitrile) controls the retention time, while the formic acid ensures a consistent pH to protonate any residual silanols on the stationary phase and sharpen the peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for ensuring reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm. This wavelength is chosen based on a UV scan of the analyte, corresponding to a lambda max that provides optimal sensitivity.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.
Method Validation: A Step-by-Step Protocol based on ICH Q2(R1)
The validation of the proposed HPLC-UV method must demonstrate that it is fit for its intended purpose. The following parameters will be assessed, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a blank sample (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a standard solution of this compound.
-
Analyze a sample of the analyte that has been subjected to forced degradation (e.g., exposure to acid, base, oxidation, heat, and light).
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any degradation peaks (resolution > 2), and the peak purity should be confirmed using the DAD's peak purity analysis function.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two studies should be ≤ 2%.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of diluted solutions.
-
-
Acceptance Criteria: The LOQ must be verified by analyzing at least six replicates at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a sample under each condition and evaluate the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.
Comparative Analysis of Analytical Methodologies
While HPLC-UV is a robust and reliable choice, alternative methods may offer advantages in specific contexts, such as the need for higher sensitivity or the analysis of complex matrices.
| Parameter | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Liquid chromatography separation with UV absorbance detection. | Liquid chromatography using sub-2 µm particles with mass spectrometric detection. | Gas chromatography separation with mass spectrometric detection. |
| Specificity | Good. May be limited by co-eluting impurities with similar UV spectra. | Excellent. Provides mass-to-charge ratio data, enabling definitive peak identification. | Excellent. Provides mass fragmentation patterns for high-confidence identification. |
| Sensitivity (LOQ) | Moderate (typically low µg/mL to high ng/mL). | Very High (typically low ng/mL to pg/mL). | High (typically ng/mL range). |
| Analysis Speed | Standard (run times of 5-15 minutes). | Fast (run times of 1-5 minutes). | Moderate (can be longer due to temperature programming). |
| Instrumentation Cost | Low to Moderate. | High. | Moderate to High. |
| Robustness | High. Well-established and reliable technology. | Moderate. More susceptible to matrix effects and requires more maintenance. | High. Very reliable, but may require derivatization for non-volatile analytes. |
| Sample Throughput | Moderate. | High. | Moderate. |
| Primary Application | Routine QC, content uniformity, stability testing. | Low-level impurity analysis, metabolite identification, bioanalysis. | Volatile impurity analysis, analysis of thermally stable compounds. |
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and higher separation efficiency compared to traditional HPLC. When coupled with a mass spectrometer, it offers unparalleled sensitivity and selectivity.
-
Why consider it? For the analysis of very low-level impurities or for bioanalytical studies where the analyte is present in a complex biological matrix at low concentrations, UPLC-MS would be the superior choice. The mass detector can confirm the identity of the peak by its mass-to-charge ratio, providing a much higher degree of certainty than UV detection alone.
-
Causality behind the choice: The need for picogram-level sensitivity or the requirement to resolve and identify closely related impurities would justify the higher cost and complexity of a UPLC-MS system.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could be an excellent method for identifying and quantifying volatile impurities or related substances that might be present in the drug substance or product.
-
Why consider it? If the manufacturing process involves volatile organic solvents or potential volatile by-products, a GC-MS method would be essential for quality control. For the primary analyte, it would likely require a derivatization step to increase its volatility, which adds complexity to the sample preparation.
-
Causality behind the choice: This method is not ideal for the primary quantification of the analyte but is a powerful, orthogonal technique for a comprehensive impurity profile, as recommended by regulatory bodies.
Pyrrolidine vs. Piperidine: A Comparative Analysis of Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1] Among the most ubiquitous saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings.[2][3] Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][3] Their utility stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating properties like solubility, while also providing a distinct three-dimensional structural framework.[1]
This guide provides an objective, data-driven comparative analysis of these two scaffolds, exploring the subtle yet significant differences that can be leveraged for rational drug design.
Part 1: Structural and Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, the pyrrolidine and piperidine rings exhibit important distinctions in their fundamental properties that can be strategically exploited to fine-tune a compound's characteristics.
Conformational Analysis
-
Piperidine: The six-membered piperidine ring predominantly adopts a rigid chair conformation , similar to cyclohexane, which minimizes angular and torsional strain.[2][4] This rigidity can be advantageous for locking a molecule into a specific, bioactive conformation, potentially increasing binding affinity for a target. Substituents can occupy either axial or equatorial positions, and the interplay between these is a key consideration in design.[4]
-
Pyrrolidine: In contrast, the five-membered pyrrolidine ring is non-planar and exhibits greater conformational flexibility through a phenomenon known as "pseudorotation".[5][6] This flexibility allows the ring to adopt various "envelope" and "twist" conformations with low energy barriers between them. This adaptability can be beneficial when the exact conformational requirements of a binding pocket are unknown, allowing the molecule to better explore and adapt to the target space.[1] The conformation can be controlled and "locked" by the appropriate choice of substituents.[5]
Physicochemical Properties
The size and shape of these rings directly influence key physicochemical parameters that govern a molecule's behavior in a biological system.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values.[1][7][8][9] Pyrrolidine is slightly more basic, a difference sometimes attributed to greater conformational stabilization of its protonated form.[1][7][9] For most applications where a basic nitrogen is required, they are largely interchangeable. |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic (less water-soluble) than pyrrolidine.[1][10] This is a critical parameter to modulate ADME properties; switching between the scaffolds can be a tool to fine-tune a compound's lipophilicity to improve solubility or cell permeability.[1] |
| Ring Conformation | Prefers a rigid chair conformation.[1][2] | Exhibits greater flexibility ("pseudorotation").[1][5][6] | Piperidine's rigidity can be used to pre-organize substituents for optimal target binding.[1] Pyrrolidine's flexibility may be advantageous for exploring the conformational space of a binding pocket.[1][5] |
Part 2: The Role of Pyrrolidine and Piperidine in Approved Drugs
Both scaffolds are exceptionally well-represented in FDA-approved drugs, demonstrating their versatility and drug-like properties across a wide range of therapeutic areas.[1][11][12][13]
Prevalence in FDA-Approved Drugs:
-
Piperidine: The piperidine ring is a cornerstone of modern medicinal chemistry, present in numerous blockbuster drugs.[14][15] Examples include the antipsychotic Risperidone, the stimulant Methylphenidate (Ritalin), and the opioid analgesic Fentanyl.[16][17]
-
Pyrrolidine: The pyrrolidine nucleus is also one of the most preferred scaffolds in pharmaceutical science, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs.[5] Notable examples include the ACE inhibitor Captopril, the antiviral drug Telaprevir, and the nootropic Aniracetam.[12][18]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Therapeutic areas for pyrrolidine and piperidine drugs.
Part 3: Impact on Biological Activity and Pharmacokinetics
The choice between a piperidine and a pyrrolidine scaffold can have a profound impact on a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Structure-Activity Relationship (SAR)
Replacing a piperidine with a pyrrolidine, or vice versa (a strategy known as "scaffold hopping"), can dramatically alter a compound's potency and selectivity.[1] This is often due to the different spatial orientation of substituents stemming from the ring's size and conformational preferences.[1]
A compelling example is seen in the development of pancreatic lipase inhibitors. A study directly comparing analogs revealed that the pyrrolidine derivatives consistently showed significantly higher potency than their piperidine counterparts.[3][10] Researchers hypothesized that the specific orientation of functional groups on the more flexible pyrrolidine ring enhanced crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site.[3][10]
Table 2: Comparative Biological Activity of Pancreatic Lipase Inhibitors
| Compound | Heterocycle | IC₅₀ (mg/mL) |
|---|---|---|
| 1 | Piperidine | >1.0 |
| 2 (N-methyl of 1) | Piperidine | >1.0 |
| 3 | Pyrrolidine | 0.531 ± 0.002 |
| 12 | Pyrrolidine | 0.143 ± 0.001 |
| Orlistat (control) | - | 0.012 ± 0.001 |
(Data adapted from a study on pancreatic lipase inhibitors. Lower IC₅₀ values indicate higher potency.)[10]
Metabolic Stability and Pharmacokinetics
The metabolic fate of a drug is a critical determinant of its success.
-
Metabolic Stability : Both scaffolds are generally considered metabolically stable.[1][10] However, piperidine rings can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen.[1][10][11] This metabolic "soft spot" can be blocked by strategic placement of substituents. In some comparative studies, five-membered pyrrolidine nitroxides have been shown to be more resistant to bioreduction than six-membered piperidine nitroxides.[1]
-
Pharmacokinetics : The difference in lipophilicity directly impacts ADME properties. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability, volume of distribution, and potential for off-target interactions compared to more hydrophilic pyrrolidine analogs.[1][11]
Part 4: Synthetic Methodologies & Experimental Protocols
The accessibility of diverse derivatives is a key advantage of these scaffolds. Numerous robust synthetic routes have been established.
General Synthetic Strategies
-
Pyrrolidine Synthesis : Common strategies include the functionalization of pre-existing pyrrolidine rings (e.g., from L-proline) or the construction of the ring from acyclic precursors.[5][6] Methods like reductive amination of 1,4-dicarbonyls, intramolecular cyclization, and various cycloaddition reactions are frequently employed.[19][20][21][22][23]
-
Piperidine Synthesis : The synthesis of piperidines often involves the reduction of pyridine precursors.[24][25] Other key methods include intramolecular cyclization reactions, aza-Diels-Alder reactions, and the alkylation of piperidone intermediates.[25][26]
Experimental Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method
This protocol provides a foundational method for experimentally comparing the lipophilicity of a pyrrolidine derivative versus its piperidine analog.
Objective: To experimentally determine and compare the octanol-water partition coefficient (logP) of a matched pair of pyrrolidine and piperidine analogs.
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).
-
Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures mutual saturation and prevents volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare stock solutions of the test compounds (pyrrolidine analog and piperidine analog) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).
-
Spike a small volume of the compound stock solution into the mixture to achieve a final concentration that is detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Securely cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw a known volume from both the top (octanol) and bottom (aqueous) layers.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV). A standard curve in each phase should be prepared to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase:
-
P = [Compound]_octanol / [Compound]_aqueous
-
-
The logP is then calculated as the base-10 logarithm of P:
-
logP = log₁₀(P)
-
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for logP determination.
Conclusion: A Strategic Choice in Drug Design
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program.[1] While they share many similarities, particularly in their basicity, their differences in lipophilicity, and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity.[1]
-
Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1][10]
-
Pyrrolidine , with its greater flexibility and lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1][10]
Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of new therapeutic agents. Often, the optimal choice is only revealed through the synthesis and comparative testing of both series of analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 20. Synthesis of Some Polyhydroxylated Pyrrolidine Derivatives [jstage.jst.go.jp]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Piperidine synthesis [organic-chemistry.org]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of Novel Pyrrolidine Compounds
The pyrrolidine ring, a five-membered nitrogen heterocycle, stands as a cornerstone scaffold in medicinal chemistry.[1] Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged framework" capable of interacting with a multitude of biological targets.[2][3] This versatility has led to the development of pyrrolidine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5]
However, moving a novel pyrrolidine compound from synthesis to a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for assessing the in vitro efficacy of a novel pyrrolidine derivative, hereafter referred to as Pyrrolidine-X . We will compare its performance against two benchmarks: Comparator A , a well-established clinical drug targeting a similar pathway, and Comparator B , a different pyrrolidine-based compound from existing literature.
The experimental strategy outlined herein is not merely a sequence of protocols but a logical, tiered approach designed to build a comprehensive biological profile of Pyrrolidine-X. We begin with broad cytotoxicity screening, proceed to specific anti-inflammatory and antioxidant assays, and culminate in mechanistic studies to elucidate its mode of action.
Phase 1: Foundational Cytotoxicity Assessment
Before probing for specific therapeutic effects, it is imperative to understand the general cytotoxic profile of Pyrrolidine-X. This initial phase determines the concentration range for subsequent, more targeted assays and provides early insights into the compound's therapeutic window. We employ two complementary assays to measure cell viability through different biological endpoints, ensuring a more robust initial assessment.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for initial cytotoxicity screening of novel compounds.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Pyrrolidine-X, Comparator A, and Comparator B. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. The incubation time is critical to allow for sufficient formazan formation without causing toxicity from the reagent itself.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[7][9]
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6][10] This provides a direct measure of cell lysis and complements the metabolic data from the MTT assay.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.
-
Control Preparation: Prepare a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to untreated cells 30 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well. This mixture contains the substrates for the LDH enzyme.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.
Phase 2: Evaluation of Anti-inflammatory and Antioxidant Potential
Many pyrrolidine derivatives exhibit potent anti-inflammatory and antioxidant activities.[3][11] This phase uses established in vitro models to screen Pyrrolidine-X for these specific therapeutic properties.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seeding and Pre-treatment: Seed cells in a 96-well plate. Once adhered, pre-treat the cells with various non-toxic concentrations of Pyrrolidine-X (determined from Phase 1) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).
-
NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Read the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Protocol 4: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid spectrophotometric method for evaluating antioxidant capacity.[15][16] The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from deep purple to pale yellow.[16][17]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.2 mM DPPH stock solution in methanol, protecting it from light.[16] Prepare various concentrations of Pyrrolidine-X and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound concentration to triplicate wells. Add 100 µL of the DPPH solution to initiate the reaction.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.[15][17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The concentration that scavenges 50% of the radicals (IC50) is determined.
Phase 3: Mechanistic Insight into Cellular Pathways
After establishing a functional effect (e.g., cytotoxicity or anti-inflammatory activity), the next crucial step is to understand how Pyrrolidine-X exerts its effects at a molecular level. This involves investigating its impact on key cell signaling pathways.
Signaling Pathway Analysis: NF-κB
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses.[12] Its activation by stimuli like LPS leads to the transcription of pro-inflammatory genes. Many anti-inflammatory drugs target this pathway.
Caption: The canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Protocol 5: Western Blot Analysis
Western blotting is a core technique used to detect and quantify specific proteins in a sample, making it ideal for studying changes in signaling pathways.[18][19][20] We can measure the phosphorylation status of key proteins (a common activation mechanism) and their total expression levels.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7) with Pyrrolidine-X. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-p65).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the level of phosphorylated protein to the total protein to determine the specific effect on protein activation.
Protocol 6: Reporter Gene Assay
Reporter gene assays are highly sensitive tools for measuring the transcriptional activity of a pathway.[21][22][23] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is activated by a specific transcription factor (e.g., NF-κB). The resulting light output is directly proportional to the pathway's activity.[24][25]
Step-by-Step Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing an NF-κB response element linked to a luciferase reporter gene. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the stimulus (e.g., TNF-α or LPS) in the presence or absence of Pyrrolidine-X.
-
Cell Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate (luciferin).
-
Luminescence Measurement: Measure the light output (luminescence) using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the stimulated control.
Comparative Performance Analysis
To contextualize the efficacy of Pyrrolidine-X, its performance metrics must be compared against relevant benchmarks. The following table presents a hypothetical but realistic dataset summarizing the in vitro performance of Pyrrolidine-X against Comparator A (an established drug) and Comparator B (a literature compound).
| Parameter | Assay | Pyrrolidine-X | Comparator A | Comparator B |
| IC50 (µM) | MTT (A549 cells) | 12.5 | 8.2 | 25.1 |
| IC50 (µM) | MTT (HEK293 cells) | > 100 | 45.7 | 60.3 |
| Selectivity Index | (IC50 HEK293 / IC50 A549) | > 8.0 | 5.6 | 2.4 |
| IC50 (µM) | NO Inhibition (RAW 264.7) | 5.8 | 2.1 | 15.4 |
| IC50 (µM) | DPPH Scavenging | 22.1 | > 200 | 18.9 |
| IC50 (µM) | NF-κB Reporter Assay | 3.5 | 1.5 | 11.8 |
Interpretation of Results:
-
Cytotoxicity and Selectivity: Pyrrolidine-X shows moderate cytotoxicity against the A549 cancer cell line (IC50 = 12.5 µM) but is significantly less toxic to non-cancerous HEK293 cells (IC50 > 100 µM). Its selectivity index (>8.0) is superior to both comparators, suggesting a favorable therapeutic window.[26][27]
-
Anti-inflammatory Activity: Pyrrolidine-X is a potent inhibitor of nitric oxide production and NF-κB activation, outperforming Comparator B but being slightly less potent than the established drug, Comparator A.
-
Antioxidant Activity: Pyrrolidine-X demonstrates good antioxidant activity, similar to Comparator B, whereas Comparator A shows negligible activity in this assay. This suggests a dual anti-inflammatory/antioxidant mechanism may be at play for Pyrrolidine-X.
Conclusion and Future Directions
This structured in vitro evaluation provides a multi-faceted profile of our novel compound, Pyrrolidine-X. The data indicates that Pyrrolidine-X is a promising lead compound with potent anti-inflammatory activity, good antioxidant properties, and a favorable selectivity profile for cancer cells over normal cells. Its mechanism of action appears to involve the inhibition of the NF-κB signaling pathway.
Based on this comprehensive in vitro assessment, the following next steps are warranted:
-
Target Deconvolution: Further assays, such as enzyme inhibition or receptor binding studies, should be conducted to identify the specific molecular target(s) of Pyrrolidine-X within the NF-κB pathway.[28][29][30]
-
Broader Screening: The compound should be tested against a wider panel of cancer cell lines to determine its spectrum of activity.[31][32]
-
ADMET Profiling: In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are necessary to assess its drug-like properties.
-
In Vivo Studies: Should the ADMET profile be favorable, progression to in vivo animal models of inflammation or cancer is the logical next step to validate these in vitro findings.
By following a logical, evidence-based evaluation pipeline, we can confidently identify and advance the most promising novel pyrrolidine compounds, accelerating the path from chemical synthesis to potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. [PDF] Therapeutic potential of pyrrole and pyrrolidine analogs: an update | Semantic Scholar [semanticscholar.org]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. epublications.vu.lt [epublications.vu.lt]
- 27. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. blog.biobide.com [blog.biobide.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. In vitro Mechanistic Exploration of Novel Spiropyrrolidine Heterocyclic Hybrids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Bromophenols and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Marine Bromophenols
Bromophenols are a class of halogenated phenolic compounds synthesized by marine organisms, particularly red, green, and brown algae, as secondary metabolites.[1][2] Their unique chemical structures, characterized by bromine atoms on a phenol ring, contribute to a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] The growing body of evidence supporting their potent antioxidant capabilities positions them as promising candidates for the development of novel pharmaceuticals and nutraceuticals.[4][5]
Mechanisms of Antioxidant Action: A Two-Pronged Approach
Phenolic compounds, including bromophenols, exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7] Understanding these pathways is crucial for interpreting antioxidant assay results and predicting the efficacy of different derivatives.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, neutralizing it and terminating the oxidative chain reaction.[7] The resulting antioxidant radical is typically stabilized by resonance, rendering it less reactive.
-
Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species.[8][9] This process is often followed by proton transfer.
Many assays used to evaluate antioxidant activity are based on one or both of these mechanisms.[7] For instance, the Oxygen Radical Absorbance Capacity (ORAC) assay is primarily HAT-based, while the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays can proceed via both pathways.[7][8]
Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.
Evaluating Antioxidant Potency: Common In Vitro Assays
A variety of spectrophotometric assays are employed to quantify the antioxidant capacity of bromophenols. Each has distinct principles and applications.
-
DPPH Radical Scavenging Assay: This method uses the stable free radical DPPH•, which has a deep violet color. In the presence of an antioxidant, the DPPH• is reduced, causing the color to fade to yellow.[8] The change in absorbance, typically measured at 517 nm, is proportional to the antioxidant's scavenging ability.[8][10]
-
ABTS Radical Scavenging Assay: This assay involves the generation of a blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, leading to a loss of color that is monitored at a longer wavelength, usually 734 nm.[8][11] This longer wavelength reduces interference from colored compounds.[8]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures an antioxidant's ability to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its blue-colored ferrous (Fe²⁺) form at a low pH.[11]
-
Cupric Reducing Antioxidant Capacity (CUPRAC): Similar to FRAP, this assay assesses the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by the antioxidant.
The efficacy of an antioxidant is often expressed as the IC50 value , which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.[12]
Caption: A generalized workflow for in vitro antioxidant capacity determination.
Comparative Antioxidant Activity of Bromophenols
The following table summarizes experimental data from various studies, comparing the antioxidant activity of different bromophenol derivatives using common assays. This allows for a direct comparison of their relative potencies.
| Bromophenol Derivative | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | Ferric Reducing Power (Absorbance at 700 nm) | Cupric Reducing Power (Absorbance at 450 nm) | Reference |
| Natural Bromophenols | |||||
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM | - | 1.996 ± 0.002 | 1.896 ± 0.002 | [12][13] |
| Bromophenol from Symphyocladia latiuscula | 8.5 µM | - | - | - | [12] |
| Bromophenol from Polysiphonia urceolata | 20.3 µM | - | - | - | [12] |
| Nitrogen-containing BPs from Rhodomela confervoides | 5.22 to 23.60 µM | 3.11 to 3.58 mM | - | - | [14] |
| Synthetic Derivatives | |||||
| Derivative 25 | - | - | 2.455 ± 0.004 | 1.853 ± 0.003 | [12] |
| Derivative 26 | - | - | 2.016 ± 0.002 | 1.642 ± 0.002 | [12] |
| Standards | |||||
| BHT (Butylated hydroxytoluene) | 83.84 µM | - | 2.146 ± 0.002 | 1.744 ± 0.003 | [2][12] |
| Trolox | - | - | 1.993 ± 0.004 | 1.829 ± 0.004 | [12] |
| Note: A lower IC50 value indicates higher radical scavenging activity. A higher absorbance value in reducing power assays indicates greater antioxidant activity. Dashes indicate that data was not available in the cited sources. |
Structure-Activity Relationships (SAR)
The antioxidant capacity of bromophenols is intrinsically linked to their molecular structure. Key structural features that dictate their activity include:
-
Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are paramount.[15] A catechol group (two -OH groups on adjacent carbons) significantly enhances antioxidant activity due to its ability to form stable radicals and chelate metal ions.[12][16]
-
Bromine (Br) Atoms: The role of bromination is complex. In some cases, bromination has been found to slightly decrease antioxidant activity, while in others, it may increase it.[3] The position of the bromine atoms can influence the bond dissociation energy (BDE) of the O-H bond, thereby affecting the ease of hydrogen atom donation.
-
Other Substituents: The presence of other functional groups, such as ether linkages or alkyl chains, can also modulate the antioxidant potential by altering the electronic properties and steric hindrance of the molecule.[5][16] For example, a C-C bond linking phenolic groups has been shown to be more reactive than a C-O-C bond in lipid media.[16]
Caption: Key structural features influencing the antioxidant activity of bromophenols.
Experimental Protocol: DPPH Radical Scavenging Assay
This section provides a standardized, step-by-step protocol for assessing the DPPH radical scavenging activity of bromophenol derivatives.
A. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.02 at 517 nm.[10]
-
Test Samples: Prepare a stock solution of the bromophenol compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock solution to determine the IC50 value.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or Butylated Hydroxytoluene (BHT).
B. Assay Procedure:
-
In a 96-well microplate or cuvettes, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.[8]
-
Prepare a blank containing only the solvent.
-
Prepare a control sample containing the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[10][11]
C. Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[11]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the bromophenol derivative.
-
Determine the IC50 value from the dose-response curve, which is the concentration required to cause 50% inhibition of the DPPH radical.
Conclusion
Bromophenols and their derivatives represent a rich source of potent natural antioxidants. Their efficacy is closely tied to specific structural motifs, particularly the presence and positioning of hydroxyl groups. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers aiming to explore, identify, and develop novel antioxidant agents from marine sources. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Bridging the Gap: Robust Cross-Validation of Spectroscopic Data with Theoretical Predictions
PART 1: Foundational Pillars - Understanding Your Data Sources
The core of any successful cross-validation strategy lies in a deep understanding of the nature, and inherent limitations, of both the experimental measurement and the theoretical model. These are not disparate entities but two sides of the same coin, each providing a unique perspective on the molecular system under investigation.
The Experimental Spectrum: A Grounded Reality
Experimental spectroscopy provides a direct, empirical measurement of a molecule's interaction with electromagnetic radiation. Techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy are powerful tools for probing molecular structure and composition. However, the raw data is never "pure." It is a composite signal containing the desired molecular information alongside a host of artifacts.
Causality Behind Experimental Imperfections:
-
Noise: Random fluctuations from the detector and electronics can obscure weak signals. While unavoidable, its impact can be minimized.
-
Baseline Drift: In techniques like Raman spectroscopy, sample fluorescence can introduce a broad, sloping background that distorts peak intensities and shapes.[1][2]
-
Scattering Effects: In solid or colloidal samples, light scattering can introduce multiplicative effects and baseline shifts, altering the perceived spectral intensities.[3][4]
-
Environmental & Matrix Effects: The solvent, pH, temperature, and sample matrix can all influence a molecule's vibrational or electronic states, causing peak shifts and broadening that are not present in a theoretical vacuum.
Failure to account for these factors will lead to a flawed comparison with idealized theoretical models. The first step in any validation workflow is therefore not comparison, but purification of the experimental signal.
The Theoretical Spectrum: An Idealized Model
Theoretical spectroscopy, often employing methods like Density Functional Theory (DFT) for vibrational spectra or Time-Dependent DFT (TD-DFT) for electronic spectra, calculates spectroscopic properties from first principles.[5] This approach offers unparalleled insight into the nature of specific transitions and allows for the study of transient or hazardous species.[6]
The Inherent Approximations of Theory:
-
The "In Silico" Vacuum: Most standard calculations model an isolated molecule in the gas phase at 0 Kelvin. This neglects the intermolecular interactions and thermal effects present in a real-world experiment.
-
Functional and Basis Set Choice: The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. These are approximations to the true quantum mechanical state of the system, and a poor choice can lead to significant errors in predicted peak positions and intensities.[6]
-
Harmonic Approximation: Vibrational frequencies are often calculated under the harmonic approximation, which models bonds as perfect springs. This ignores anharmonicity (the true potential energy surface), leading to a systematic overestimation of vibrational frequencies.[7]
Recognizing these limitations is key. We do not expect a perfect 1:1 match out of the box. Instead, the goal is to process both datasets to a point where a meaningful, quantitative comparison is possible.[7]
PART 2: The Crucial Interlock - A Rigorous Preprocessing Workflow
Preprocessing is the systematic process of removing unwanted artifacts from experimental data and correcting for systematic errors in theoretical data to prepare them for a valid comparison.[4][8] This is the most critical phase of the workflow, as any errors introduced here will propagate through the entire analysis.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A review on spectral data preprocessing techniques for machine learning and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Phenylsulfonyl Pyrrolidine Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, which is heavily influenced by a compound's metabolic stability.[1] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[2][3] A compound with low metabolic stability is rapidly cleared from the body, often leading to poor oral bioavailability and an insufficient duration of action, necessitating frequent and high doses.[1][] Conversely, an overly stable compound might accumulate, increasing the risk of adverse effects.[5]
The phenylsulfonyl pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents. However, this scaffold presents specific metabolic liabilities. The pyrrolidine ring can be susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, potentially forming reactive iminium ion intermediates. The sulfonamide group and associated aromatic rings can also undergo various Phase I and Phase II metabolic reactions.[6][7] Therefore, a rigorous and early assessment of metabolic stability is paramount to guide the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately enabling the design of more durable and effective drug candidates.[8][9][10]
This guide provides a comprehensive framework for comparing the metabolic stability of novel phenylsulfonyl pyrrolidine compounds. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for the widely used liver microsomal stability assay, and demonstrate how to interpret the resulting data to make informed decisions in your drug development program.
Pillar 1: Understanding the Metabolic Landscape
Before embarking on experimental work, it is crucial to understand the potential metabolic pathways for the phenylsulfonyl pyrrolidine class. This foresight allows for a more targeted experimental design and aids in the eventual identification of metabolites.
Primary Metabolic Enzymes of Concern:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, highly concentrated in liver microsomes, is responsible for the oxidative metabolism of a vast majority of drugs.[11][12] For the phenylsulfonyl pyrrolidine scaffold, CYPs are the primary catalysts for aromatic hydroxylation on the phenyl ring and aliphatic hydroxylation or N-dealkylation of the pyrrolidine ring.
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained increasing recognition for its significant role in the metabolism of nitrogen-containing heterocyclic compounds.[13][14][15][16] Depending on the specific substitutions, the pyrrolidine or other heterocyclic moieties within the molecule could be substrates for AO. Neglecting AO can lead to a significant underestimation of a compound's clearance.[17]
Common Metabolic Transformations:
-
Oxidation: Aromatic hydroxylation, N-dealkylation, and aliphatic hydroxylation.
-
Acetylation: The sulfonamide's aromatic amine group can undergo N-acetylation, a common Phase II conjugation reaction.[18]
-
Glucuronidation & Sulfation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
The following diagram illustrates potential metabolic "soft spots" on a generic phenylsulfonyl pyrrolidine core structure.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 12. criver.com [criver.com]
- 13. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 14. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. drughunter.com [drughunter.com]
- 17. phoenixbio.com [phoenixbio.com]
- 18. karger.com [karger.com]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Substituted Pyrrolidines
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] This five-membered saturated nitrogen heterocycle is a privileged scaffold, appearing in a remarkable number of FDA-approved pharmaceuticals, bioactive natural alkaloids like nicotine and hygrine, and the essential amino acid proline.[1][3][4] Its prevalence stems from its ability to impart unique conformational constraints, improve pharmacokinetic properties, and serve as a versatile anchor for diverse functionalization.[5] Consequently, the development of efficient, stereoselective, and scalable methods for constructing substituted pyrrolidines remains a paramount objective for organic and medicinal chemists.[6][7][8]
This guide provides an in-depth comparative analysis of four principal synthetic strategies: the venerable [3+2] Cycloaddition, modern Transition-Metal-Catalyzed Cyclizations, highly efficient Multicomponent Reactions, and the burgeoning field of Biocatalysis. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a critical comparison to guide researchers in selecting the optimal path for their specific synthetic challenges.
Strategy 1: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is arguably the most direct and atom-economical approach to the pyrrolidine core.[1][8][9] This strategy allows for the simultaneous formation of two carbon-carbon bonds and the potential to set up to four contiguous stereocenters, making it exceptionally powerful for building molecular complexity in a single step.[1][10]
Causality Behind the Choice: The key to this reaction's success lies in the controlled, in-situ generation of the transient azomethine ylide dipole. A common and reliable method involves the condensation of an α-amino acid with an aldehyde or ketone, which, upon heating, undergoes decarboxylation to form the ylide.[11] The stereochemical outcome is dictated by the geometry of the ylide and the mode of its approach to the dipolarophile, which can be controlled with high fidelity using chiral catalysts.[9][12]
Workflow for Catalytic Asymmetric [3+2] Cycloaddition
Caption: Catalytic asymmetric 1,3-dipolar cycloaddition workflow.
Representative Protocol: Stereoselective Synthesis of Spiro-Pyrrolidines
This protocol is adapted from a one-pot, three-component reaction that leverages an L-proline functionalized magnetic nanocatalyst for the stereoselective synthesis of spiro-pyrrolidine derivatives.[13] The catalyst's reusability makes this a greener approach.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.0 mmol)
-
5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)
-
MnCoCuFe₂O₄@L-proline magnetic nanorods (4 mol%)
-
Ethanol (5 mL)
Procedure:
-
Combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in a 10 mL round-bottomed flask.
-
Add ethanol to the flask, followed by the magnetic nanocatalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the recovered catalyst with ethanol and water, then dry under a vacuum for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired spiro-pyrrolidine derivative.
Strategy 2: Transition-Metal-Catalyzed Intramolecular Cyclization
Transition metal catalysis has opened new avenues for pyrrolidine synthesis, enabling reactions that are difficult or impossible to achieve through traditional methods.[14] These strategies often involve the formation of the heterocyclic ring via intramolecular C-N or C-C bond formation from a suitably functionalized acyclic precursor. A particularly elegant and modern example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[14][15]
Causality Behind the Choice: This method is powerful because it directly installs an aryl group at the C3 position while simultaneously forming the saturated pyrrolidine ring.[14] The choice of an N-alkyl substituent over an N-acyl group is critical; N-acyl pyrrolines typically yield arylated alkene products, whereas N-alkyl pyrrolines favor the desired hydroarylation pathway to give 3-aryl pyrrolidines.[14][15] This selectivity switch is a key mechanistic insight that makes the reaction synthetically valuable for creating drug-like molecules.[14]
Mechanism for Palladium-Catalyzed Hydroarylation
Caption: Simplified mechanism of Pd-catalyzed pyrroline hydroarylation.
Representative Protocol: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines
This generalized protocol is based on the findings for the hydroarylation of N-alkyl pyrrolines.[15]
Materials:
-
N-alkyl-2-pyrroline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene (0.2 M)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, followed by the N-alkyl-2-pyrroline and the aryl bromide via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 3-aryl pyrrolidine.
Strategy 3: Multicomponent Reactions (MCRs)
Multicomponent reactions are a paradigm of efficiency in synthetic chemistry, constructing complex molecules from three or more starting materials in a single pot.[6][16] This approach maximizes atom and step economy, reduces waste, and streamlines synthetic workflows, making it highly attractive for drug discovery and library synthesis.[16][17] Many elegant MCRs have been developed for pyrrolidine synthesis, often involving the generation of azomethine ylides as key intermediates.[6][17]
Causality Behind the Choice: The power of MCRs lies in their convergent nature. Instead of building a molecule in a linear, stepwise fashion, MCRs assemble the core structure from multiple building blocks simultaneously.[18] This not only saves time and resources but also allows for rapid generation of molecular diversity by simply varying the starting components. The protocol described under Strategy 1 is an excellent example of a three-component reaction that falls under this category, highlighting the overlap and versatility of these classifications.[13]
Strategy 4: Biocatalytic Synthesis
Harnessing the power of enzymes, biocatalysis offers an environmentally friendly and exceptionally selective method for synthesizing chiral molecules.[19] Enzymes operate under mild aqueous conditions and can catalyze transformations with near-perfect enantioselectivity, obviating the need for chiral auxiliaries or expensive metal catalysts.[5][20] A cutting-edge application in this area is the directed evolution of enzymes to perform "new-to-nature" reactions, such as the intramolecular C(sp³)–H amination to forge the pyrrolidine ring.[5][20]
Causality Behind the Choice: This strategy addresses one of the most significant challenges in synthesis: the selective functionalization of unactivated C-H bonds. By engineering a cytochrome P411 enzyme, researchers have enabled the direct conversion of an alkyl azide into a chiral pyrrolidine via an enzyme-controlled nitrene insertion into a C-H bond.[5] This approach is revolutionary as it forms the heterocyclic ring with high enantioselectivity in a single, atom-economical step from a simple linear precursor.[20]
Workflow for Biocatalytic C-H Amination
Caption: Biocatalytic synthesis of pyrrolidines via C-H amination.
Representative Protocol: Enzymatic Intramolecular C-H Amination
This protocol is a generalized representation of the biocatalytic synthesis of pyrrolidines using an engineered cytochrome P411 variant.[5]
Materials:
-
Engineered P411 enzyme variant (e.g., P411-PYS-5149) expressed in E. coli cells
-
Alkyl azide substrate (e.g., 5-azidopentylbenzene)
-
Glucose and glucose dehydrogenase (for NADH regeneration)
-
NADH or NAD⁺
-
Potassium phosphate buffer (pH 8.0)
Procedure:
-
Culture E. coli cells expressing the engineered P411 variant and harvest by centrifugation.
-
Prepare a reaction mixture in a vial containing potassium phosphate buffer.
-
Add the glucose/glucose dehydrogenase cofactor regeneration system and NAD⁺/NADH.
-
Resuspend the E. coli cell pellet (containing the enzyme) in the buffer and add it to the reaction mixture.
-
Add the alkyl azide substrate (typically dissolved in a co-solvent like DMSO).
-
Seal the vial and shake the reaction at a controlled temperature (e.g., 25-30 °C) for 24 hours.
-
After the reaction, quench by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analyze the yield and enantiomeric excess (ee) of the resulting chiral pyrrolidine using chiral GC or HPLC.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Features & Bond Formation | Stereocontrol | Typical Yields | Functional Group Tolerance | Key Limitations |
| [3+2] Cycloaddition | Forms two C-C bonds simultaneously. Highly atom-economical. | Excellent, via chiral catalysts, auxiliaries, or substrates.[9][10][12] | Good to Excellent (60-95%) | Broad, but sensitive to highly electron-rich/poor dipolarophiles. | Requires generation of a transient dipole; substrate scope can be limited by ylide stability. |
| Transition-Metal Catalysis | Forms C-C or C-N bonds. Access to unique disconnections (e.g., C-H activation).[14][21] | Good to Excellent, dependent on the chiral ligand used.[22] | Moderate to Good (50-85%) | Generally broad, but can be sensitive to coordinating groups. | Catalyst cost and sensitivity; potential for metal contamination in the final product. |
| Multicomponent Reactions | Forms multiple bonds in one pot. High efficiency and diversity generation.[6][16][17] | Can be highly diastereoselective; enantiocontrol is an active area of research.[18] | Moderate to Excellent (40-90%) | Varies widely with the specific reaction; optimization can be complex. | Finding compatible reaction conditions for all components can be challenging.[23] |
| Biocatalysis | Highly selective C-N bond formation (e.g., via C-H amination).[5][20] | Excellent enantioselectivity (>99% ee often achievable). | Moderate to Good (40-75%) | Can be limited by the enzyme's active site; some functional groups may inhibit the enzyme. | Substrate scope can be narrow; requires enzyme development and protein engineering expertise.[20] |
Conclusion and Future Outlook
The synthesis of substituted pyrrolidines is a mature yet continuously evolving field. Classical methods like the [3+2] cycloaddition remain indispensable tools due to their efficiency and stereochemical control. Concurrently, modern strategies are pushing the boundaries of what is possible. Transition-metal catalysis, particularly through C-H functionalization, offers novel and direct pathways to previously inaccessible structures.[2][24] Multicomponent reactions provide an unparalleled platform for the rapid discovery of new chemical entities, while biocatalysis presents a green and exquisitely selective approach for producing enantiopure building blocks.[5][16]
The choice of synthetic route is not arbitrary; it is a strategic decision dictated by the target molecule's complexity, desired stereochemistry, scalability requirements, and available resources. For researchers and drug development professionals, a deep understanding of the causality, advantages, and limitations of each method is crucial for success. Looking forward, the continued development of novel catalytic systems—be they metallic, organic, or enzymatic—will undoubtedly unlock even more powerful and sustainable strategies for accessing this privileged heterocyclic scaffold.
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 7. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 13. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyrrolidine synthesis [organic-chemistry.org]
- 22. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Antiproliferative Activity Against Known Anticancer Agents
For researchers in oncology and drug development, a critical step in evaluating a novel compound is to determine its potency and efficacy relative to established anticancer agents. This guide provides an in-depth framework for conducting these essential benchmarking studies, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Our objective is to empower you to design robust, self-validating experiments that yield clear, interpretable, and reproducible data.
Part 1: The Strategic Foundation of Antiproliferative Benchmarking
Benchmarking is not merely about generating an IC50 value; it's about contextualizing the activity of a novel compound within the existing landscape of cancer therapeutics. A well-designed study can provide preliminary insights into a compound's mechanism of action, its potential spectrum of activity, and its relative potency.
The Rationale for Selecting Benchmark Agents
The choice of reference compounds is paramount and should be mechanism-driven. Including agents with diverse modes of action provides a richer comparative context. A typical benchmark panel should include standards that target fundamental cellular processes.
-
DNA Damaging Agents: These drugs induce cytotoxicity by directly or indirectly causing lethal damage to cellular DNA.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, interfering with DNA repair and triggering apoptosis.[1][2][3] Its use is prevalent in treating various solid tumors, including testicular, ovarian, and lung cancers.[1][2]
-
Doxorubicin: An anthracycline antibiotic that acts through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that damage DNA and cell membranes.[][5][6][7]
-
-
Microtubule Inhibitors: These agents disrupt the dynamics of microtubules, which are essential for mitotic spindle formation and cell division.
By comparing a novel compound against these standards, one can hypothesize whether it operates through a similar or distinct mechanism. For instance, if a test compound shows potent activity in a cell line known to be resistant to cisplatin, it may suggest a mechanism that does not involve DNA cross-linking.
The Importance of Diverse Cellular Models
The cellular context is a critical variable. A compound's efficacy can vary dramatically between different cancer types and even between different cell lines of the same cancer type.
-
Standardized Panels: The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tumor types, is a foundational resource for anticancer drug screening.[11][12] Utilizing a subset of these well-characterized lines (e.g., from breast, lung, and colon cancer) provides a standardized and comparable dataset.
-
Rationale for Selection:
-
MCF-7 (Breast Adenocarcinoma): A widely used, well-characterized luminal A breast cancer cell line.
-
NCI-H460 (Large Cell Lung Carcinoma): A common model for non-small cell lung cancer studies.[11]
-
HCT116 (Colon Carcinoma): A standard model for colorectal cancer research.
-
Using a panel of lines from diverse tissue origins helps to establish the breadth of a compound's activity.
Part 2: Experimental Design and In-Depth Protocols
The reliability of benchmarking data hinges on the meticulous execution of validated experimental protocols. The choice of assay is critical, as different methods measure different biological endpoints.
Overall Experimental Workflow
The process follows a logical sequence from preparation to data analysis. Each step must be carefully controlled to ensure reproducibility.
Caption: High-level workflow for an SRB-based antiproliferative assay.
Detailed Protocol: The Sulforhodamine B (SRB) Assay
The SRB assay is a robust and highly reproducible method that measures cytotoxicity based on total cellular protein content, which is proportional to cell number.[13][14] It is less prone to artifacts from metabolic interference compared to tetrazolium-based assays.
Rationale: The principle relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[13] This stoichiometric binding provides a stable and reliable measure of total biomass.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from sub-confluent cultures using trypsin-EDTA. Ensure cell viability is >95%.
-
Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well for MCF-7) in a 96-well flat-bottom plate (100 µL/well).
-
Causality: Optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered growth kinetics, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution series for the test compound and each benchmark agent. A common starting concentration is 100 µM with 8-10 dilution points.
-
Causality: A wide concentration range is necessary to capture the full dose-response curve, from no effect to maximal inhibition.
-
Remove the medium from the cells and add 100 µL of medium containing the respective compound concentrations. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubate for a defined period, typically 72 hours. This allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.[15]
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate at 4°C for 1 hour.
-
Causality: TCA fixes the cells by precipitating proteins, ensuring that cellular biomass is preserved and adhered to the plate during subsequent washing steps.
-
-
Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Causality: The acetic acid wash is critical for removing non-stoichiometrically bound dye, reducing background noise and ensuring the signal is directly proportional to protein content.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to fully solubilize the protein-bound dye.[13][16]
-
-
Data Acquisition:
Part 3: Rigorous Data Analysis and Interpretation
Raw absorbance values must be converted into a meaningful metric of antiproliferative activity. The half-maximal inhibitory concentration (IC50) is the most common parameter.
Calculating the IC50 Value
The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[18][19] In this context, it represents the concentration that reduces cell growth by 50% compared to the untreated control.
-
Data Normalization: Convert raw absorbance values to percentage growth. The absorbance of the "vehicle-only" control represents 100% growth.
-
Dose-Response Curve: Plot the percentage of cell viability against the log-transformed drug concentrations.
-
Non-Linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism). This model will calculate the IC50 value.[15][18]
Comparative Data Presentation
Summarizing the data in a clear, tabular format is essential for direct comparison.
Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Test Compound X and Benchmark Agents
| Cell Line | Tissue Origin | Test Compound X | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | Breast | 0.85 | 0.05 | 4.5 | 0.01 |
| NCI-H460 | Lung | 1.20 | 0.08 | 3.2 | 0.02 |
| HCT116 | Colon | 0.95 | 0.12 | 5.1 | 0.03 |
Note: Data are hypothetical and for illustrative purposes only.
Interpreting the Results
-
Potency: A lower IC50 value indicates greater potency.[20] In the hypothetical data above, Paclitaxel is the most potent agent across all cell lines, followed by Doxorubicin. Test Compound X is less potent than these two benchmarks but significantly more potent than Cisplatin.
-
Activity Profile: The pattern of IC50 values across the cell panel can provide clues about the mechanism. If Test Compound X had shown exceptionally high potency in a cisplatin-resistant cell line (not shown), it would strongly suggest a mechanism of action distinct from DNA cross-linking.
Part 4: From Potency to Mechanism – A Deeper Dive
Benchmarking data provides the foundation for deeper mechanistic investigations. The activity profile of a test compound, when compared to benchmarks with known mechanisms, can generate testable hypotheses.
The Mechanism of Action of Paclitaxel
Paclitaxel's primary mechanism is the stabilization of microtubules.[8][] During a normal cell cycle, microtubules must dynamically assemble and disassemble to form the mitotic spindle, which segregates chromosomes. Paclitaxel binds to the β-tubulin subunit, locking the microtubule in a polymerized state and preventing the cell from progressing through mitosis, which ultimately leads to apoptotic cell death.[8][10][22]
Caption: Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest.
If a novel compound demonstrates a similar cellular phenotype to Paclitaxel (e.g., accumulation of cells in the G2/M phase of the cell cycle), it would warrant further investigation into its effects on microtubule integrity.
Conclusion
Benchmarking the antiproliferative activity of a novel compound is a foundational step in preclinical drug discovery. By strategically selecting benchmark agents and diverse cell lines, and by employing robust, validated protocols like the SRB assay, researchers can generate reliable and contextually rich data. This information is critical not only for assessing potency but also for generating initial hypotheses about the compound's mechanism of action, thereby guiding the entire trajectory of its future development.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 3. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. clyte.tech [clyte.tech]
- 19. The Importance of IC50 Determination | Visikol [visikol.com]
- 20. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE (CAS No: 1020252-96-3). As a halogenated organic compound, this substance requires specific handling procedures to ensure personnel safety and environmental protection. Adherence to these protocols is not merely a matter of regulatory compliance but a foundational element of responsible laboratory practice.
The central principle guiding the disposal of this compound is waste stream segregation . Due to the presence of a bromine atom, this compound must be classified as halogenated organic waste .[1][2] This is because halogenated wastes require specialized, high-temperature incineration and treatment to prevent the formation of toxic byproducts and to neutralize acidic gases generated during combustion.[3] Mixing this waste with non-halogenated streams contaminates the entire batch, leading to significantly higher disposal costs and increased environmental risk.[2][3]
Part 1: Pre-Disposal Checklist & Hazard Assessment
Before handling the waste, it is imperative to perform a thorough risk assessment and assemble the necessary safety equipment.
Chemical Profile & Hazards
A clear understanding of the material's properties is the cornerstone of safe handling.
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 1020252-96-3[4] |
| Molecular Formula | C11H14BrNO2S[4] |
| Primary Hazard Class | Halogenated Organic Compound[1][2] |
| Potential Hazards | While specific toxicity data for this compound is limited, the pyrrolidine substructure suggests potential for harm if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation or burns.[5] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer. |
| Disposal Stream | HALOGENATED ORGANIC WASTE |
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. All waste handling must be conducted inside a certified chemical fume hood.[1][2]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for extended contact).[1][4]
-
Body Protection: A flame-retardant lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[1]
Part 2: Segregation and Disposal Workflow
The following workflow provides a logical pathway for categorizing and disposing of all waste forms of this compound.
Caption: Disposal decision workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. All hazardous waste must be disposed of through your institution's certified Environmental Health & Safety (EH&S) department.[6][7] Never dispose of this chemical via sink drains or as regular trash.[3][6][8]
Protocol 3.1: Solid Waste Disposal
This includes the pure solid compound, as well as lab materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads from minor spills).
-
Prepare Waste Container: Obtain a designated "Halogenated Solid Organic Waste" container from your EH&S department. Ensure it is clearly labeled.
-
Transfer Waste: Carefully transfer the solid waste into the container.
-
Seal and Store: Securely close the container lid. Store it in your designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents.[7][9][10]
Protocol 3.2: Liquid Waste Disposal
This applies to solutions containing this compound.
-
Identify the Correct Stream: All solutions containing this compound, regardless of the solvent used, must be disposed of as halogenated liquid waste .[8] A non-halogenated solvent mixed with any quantity of a halogenated compound must be treated as halogenated waste.[8]
-
Prepare Waste Container: Use a dedicated, compatible container with a screw-top cap, clearly labeled "Halogenated Liquid Organic Waste".[3][8] Plastic containers are often preferred.[7]
-
Transfer Waste: Inside a chemical fume hood, carefully pour the liquid waste into the container. Do not fill beyond 90% capacity to allow for expansion (at least one inch of headroom).[9]
-
Seal and Store: Tightly seal the container immediately after adding waste to prevent the escape of volatile organic compounds (VOCs).[6][7][9] Store it in your SAA within secondary containment (e.g., a plastic tub).[11][12]
Protocol 3.3: Contaminated Sharps & Glassware
-
Sharps: All contaminated needles, syringes, or broken glass must be placed directly into a designated, puncture-proof sharps container for incineration.[13]
-
Empty Reagent Bottle: The original chemical bottle can be disposed of as regular trash or recycled glass only after all contents have been removed, leaving as little residue as possible.[6] Deface or remove all chemical and hazard labels from the empty container before disposal.[6]
Part 4: Waste Accumulation and Storage
Proper management of waste containers while they are in the lab is critical for safety and compliance.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[2] The label must clearly identify all contents by their full chemical names.[7][8]
-
Container Integrity: Containers must be in good condition, free of leaks, and made of a material compatible with the waste.[9][11] The cap must seal tightly.[9]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][7][9] Do not move waste between different labs for consolidation. The SAA must be inspected weekly for any signs of leakage.[9][11]
-
Segregation in Storage: Always store halogenated waste separately from non-halogenated waste. Furthermore, keep waste containers segregated from incompatible materials, such as acids, bases, and strong oxidizers.[9][12]
When your waste container is full or you are discontinuing the research project, contact your institution's EH&S department to schedule a waste pickup.[7]
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 1020252-96-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
